9,9-Diphenylfluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQXUNGELBDWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328736 | |
| Record name | 9,9-diphenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20302-14-1 | |
| Record name | 20302-14-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9-diphenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Diphenylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 9,9-Diphenylfluorene: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9,9-diphenylfluorene, a key aromatic hydrocarbon with significant applications in materials science and as a structural scaffold in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and potential roles in drug development, presenting quantitative data in structured tables and outlining detailed experimental methodologies.
Chemical Structure and Identification
This compound is a polycyclic aromatic hydrocarbon characterized by a fluorene backbone with two phenyl groups substituted at the C9 position. This substitution imparts significant steric bulk and thermal stability to the molecule, while also influencing its electronic and photophysical properties.
The core structure consists of two benzene rings fused to a central five-membered ring. The spiro-like arrangement of the two additional phenyl groups at the 9-position creates a rigid, three-dimensional architecture.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 20302-14-1[1] |
| Molecular Formula | C₂₅H₁₈[1] |
| Molecular Weight | 318.41 g/mol |
| InChI | InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H[1] |
| SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5[1] |
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by its rigid, aromatic structure. It is a crystalline solid at room temperature and exhibits high thermal stability. Its nonpolar nature results in poor solubility in water but good solubility in organic solvents like toluene.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 224.0 to 228.0 °C | [2] |
| Boiling Point | 438.9 ± 40.0 °C (Predicted) | [2][3] |
| Density | 1.157 - 1.2 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in Toluene | [3] |
| Appearance | White to almost white powder/crystal | |
| XLogP3 | 6.7 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a fluorene-based precursor with a phenylating agent. A common and effective method involves the Grignard reaction, where 9-fluorenone is treated with an excess of phenylmagnesium bromide.
Caption: Synthesis workflow for this compound.
This protocol describes the synthesis of this compound from 9-fluorenone via a Grignard reaction followed by dehydration.
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of bromobenzene in anhydrous THF is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with 9-Fluorenone: A solution of 9-fluorenone in anhydrous THF is added dropwise to the prepared Grignard reagent at 0 °C. At least two equivalents of the Grignard reagent are required. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup and Isolation of Intermediate: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate, 9,9-diphenyl-9H-fluoren-9-ol.
-
Dehydration to Final Product: The crude alcohol intermediate is dissolved in a suitable solvent (e.g., toluene or acetic acid) and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux to effect dehydration.
-
Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a white crystalline solid.
Spectroscopic and Analytical Data
The structure of this compound can be confirmed by various spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Interpretation |
| ¹H NMR | δ ~7.1-7.8 ppm (m) | Complex multiplet corresponding to the aromatic protons of the fluorene and phenyl rings. |
| ¹³C NMR | δ ~65 (quaternary C9), ~120-150 ppm | Aromatic carbons. The quaternary C9 signal is a key identifier. |
| FT-IR (cm⁻¹) | ~3100-3000, ~1600, ~1450, ~750-700 | Aromatic C-H stretch, aromatic C=C stretching, C-H bending.[4] |
| Mass Spec (GC-MS) | m/z 318 (M⁺), 241, 239 | Molecular ion peak corresponding to the molecular weight, and characteristic fragmentation pattern.[1] |
Applications in Drug Development and Research
While this compound itself is not an active pharmaceutical ingredient, its rigid and sterically hindered scaffold is of significant interest to medicinal chemists. Fluorene derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
Structural Scaffold: The 9,9-disubstitution on the fluorene core prevents oxidation at the C9 position, which increases the metabolic stability of potential drug candidates. This makes the this compound moiety a desirable core structure for building more complex molecules.
-
Anticancer Research: Various fluorene and fluorenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] They can trigger cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The rigid fluorene backbone is effective for designing molecules that can intercalate with DNA or interact with specific protein targets.
-
Fluorescent Probes: The inherent fluorescence of the fluorene core allows for the development of fluorescent probes and sensors for biological imaging and assays.
Certain fluorene derivatives have been found to initiate apoptosis in cancer cells by generating reactive oxygen species (ROS), which in turn activates caspase cascades.[6] This can proceed through two main pathways:
-
Extrinsic Pathway: Ligand binding to death receptors (e.g., TNF receptor) on the cell surface leads to the activation of caspase-8, which then directly activates executioner caspases like caspase-3.
-
Intrinsic Pathway: Cellular stress (like that induced by ROS) leads to the release of cytochrome c from the mitochondria. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates caspase-3.
Caption: Apoptotic pathways induced by fluorene derivatives.
Conclusion
This compound is a molecule with a unique and stable three-dimensional structure. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable building block in both materials science and medicinal chemistry. For drug development professionals, the this compound scaffold offers a robust and metabolically stable core for the design of novel therapeutics, particularly in the field of oncology. Further exploration of functionalized derivatives is likely to yield new compounds with potent and selective biological activities.
References
- 1. This compound | C25H18 | CID 413569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins [mdpi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.iastate.edu [chem.iastate.edu]
- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 9,9-Diphenylfluorene: A Technical Guide for Organic Electronics
Introduction
9,9-Diphenylfluorene and its derivatives are a crucial class of organic materials that form the backbone of numerous advancements in organic electronics. Their rigid, planar fluorene core, combined with the steric hindrance provided by the perpendicular diphenyl substitution, imparts exceptional thermal and morphological stability, a high glass transition temperature, and efficient charge transport properties. These characteristics make them highly desirable for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). In OLEDs, for instance, they are frequently employed as host materials for phosphorescent emitters, charge transport layers, and as building blocks for emissive polymers.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis of this compound, focusing on a prevalent and reliable synthetic methodology.
Core Synthesis Pathway: Grignard Reaction
The most common and direct route to synthesize this compound involves the reaction of 9-fluorenone with a phenylating agent, typically a Grignard reagent like phenylmagnesium bromide or phenyllithium. This nucleophilic addition is followed by a dehydration step to yield the final product.
Experimental Protocols
A detailed experimental protocol for the synthesis of a brominated derivative, 2-bromo-9,9-diphenylfluorene, is presented below, as it is a common intermediate for further functionalization in organic electronics.[5]
Synthesis of 2-Bromo-9,9-diphenylfluorene
Part 1: Synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol
-
Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-bromo-9H-fluoren-9-one (2.0 g, 7.7 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Grignard Addition: At room temperature, add 2M phenylmagnesium chloride in THF (5.8 mL, 11.6 mmol). The solution will gradually turn brown.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Quenching: Terminate the reaction by the careful addition of methanol to quench the excess Grignard reagent.
-
Extraction: Add 100 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under vacuum to yield a viscous gel.
Part 2: Dehydration to 2-Bromo-9,9-diphenylfluorene
-
Dissolution: Dissolve the dried viscous gel directly in 30 mL of benzene.
-
Acid Addition: Add this solution dropwise to a solution of trifluoromethanesulfonic acid (1.8 g) in benzene. The solution will turn red and then become colorless.
-
Reflux: Heat the reaction mixture to reflux for 6 hours.
-
Neutralization: After cooling to room temperature, neutralize the reaction with 1M aqueous sodium carbonate (50 mL).
-
Extraction and Drying: Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain a white powder.[5]
References
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 9,9-Diphenylfluorene
Abstract: 9,9-Diphenylfluorene is a foundational aromatic hydrocarbon featuring a fluorene core with two phenyl groups at the C9 position. This substitution enhances thermal and morphological stability while imparting unique electronic characteristics. This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of this compound and its derivatives, which are crucial for their application in organic electronics. It details experimental protocols for their characterization and presents key quantitative data in a structured format for researchers, scientists, and professionals in materials and drug development.
Introduction
This compound (CAS No. 20302-14-1) is a stable, white to pale yellow solid organic compound.[1][2] Its structure consists of a fluorene backbone where the methylene bridge is substituted with two phenyl groups. This modification prevents the formation of low-energy aggregates and enhances the material's stability, making it a valuable building block in materials science. Derivatives of this compound are widely investigated for their strong fluorescence and are utilized in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes.[3][4] Understanding the relationship between the molecular structure and its electronic properties is paramount for designing next-generation organic electronic devices. This guide consolidates the essential photophysical and electrochemical data and outlines the standard experimental procedures for their determination.
Synthesis of this compound Derivatives
The synthesis of 9,9-disubstituted fluorene derivatives is commonly achieved through the reaction of a fluorenone precursor with an organometallic reagent, such as a Grignard reagent. For instance, the synthesis of 2-Bromo-9,9-diphenylfluorene involves the reaction of 2-Bromo-9H-fluoren-9-one with phenylmagnesium chloride. This nucleophilic addition to the ketone group, followed by a dehydration step, yields the desired C9-disubstituted product.
Caption: General Synthesis Workflow for this compound Derivatives.
Experimental Protocol: Synthesis
-
Reaction Setup: A two-neck round-bottom flask is charged with the fluorenone starting material and dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: The Grignard reagent (e.g., phenylmagnesium chloride) is added dropwise to the solution at room temperature.
-
Reaction: The mixture is heated to reflux and stirred for several hours to ensure the completion of the nucleophilic addition.
-
Quenching: The reaction is cooled, and the excess Grignard reagent is quenched by the slow addition of a proton source, such as methanol or a saturated ammonium chloride solution.
-
Work-up & Dehydration: An acidic workup (e.g., with aqueous HBr) is performed, which also facilitates the dehydration of the intermediate alcohol.
-
Extraction: The organic product is extracted from the aqueous layer using a suitable solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final this compound derivative.
Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and the dynamics of its excited states. For materials like this compound, these properties are critical for applications in light-emitting devices.
Data Summary: Photophysical Properties
While data for the parent this compound is sparse in the literature, extensive studies on its oligomers and derivatives, such as ter(9,9-diarylfluorene)s, provide valuable insights. These materials are known for their intense blue fluorescence with high quantum efficiencies.[5]
| Property | Symbol | Value (for Ter(9,9-diarylfluorene)s) | Solvent |
| Absorption Maxima | λabs | ~350 nm | Ethyl Acetate |
| Emission Maxima | λem | 394 nm, 413 nm, 441 nm (vibronic peaks)[5] | Ethyl Acetate |
| Fluorescence Quantum Yield | ΦF | ~1.0 (100%)[5] | Ethyl Acetate |
| Fluorescence Lifetime | τ | 0.5 - 4.0 ns (Typical for similar fluorophores)[6][7] | Various |
Note: Data presented is for closely related ter(9,9-diarylfluorene)s, which are excellent models for the photophysical behavior of the this compound chromophore.[5]
Caption: Workflow for Photophysical Characterization.
Experimental Protocol: Photophysical Measurements
3.2.1 UV-Vis Absorption Spectroscopy [8][9][10]
-
Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a spectroscopic-grade solvent (e.g., cyclohexane, ethyl acetate, or dichloromethane) in a quartz cuvette. Prepare a blank cuvette containing only the solvent.
-
Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).
-
Measurement: Replace the blank with the sample cuvette and record the absorption spectrum. The wavelength of maximum absorbance (λabs) is identified from the resulting plot.
3.2.2 Fluorescence Spectroscopy [11][12]
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs. Scan the emission wavelengths to record the fluorescence spectrum and identify the wavelength of maximum emission (λem).
-
Quantum Yield (Relative Method): Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene) under identical conditions (excitation wavelength, slit widths, solvent). The quantum yield is calculated using the equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime: Lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed laser, and the time delay between the excitation pulse and the detection of the emitted photon is recorded repeatedly to build a histogram of decay kinetics.[13][14]
Electrochemical Properties
Electrochemical characterization, primarily through cyclic voltammetry (CV), is essential for determining the redox behavior and frontier molecular orbital (HOMO and LUMO) energy levels of organic materials. These parameters dictate the charge injection and transport properties in electronic devices.
Data Summary: Electrochemical Properties
The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials obtained from CV measurements.
| Property | Symbol | Value (for Ter(9,9-diarylfluorene)s) | Conditions |
| Oxidation Potential | Eox | +0.9 to +1.2 V (vs. Ag/AgCl) | CH₂Cl₂, 0.1 M nBu₄NPF₆ |
| Reduction Potential | Ered | -2.2 to -2.5 V (vs. Ag/AgCl) | THF, 0.1 M nBu₄NClO₄ |
| HOMO Energy Level | EHOMO | -5.4 to -5.8 eV | Estimated from Eox |
| LUMO Energy Level | ELUMO | -2.1 to -2.4 eV | Estimated from Ered |
| Electrochemical Band Gap | Eg | ~3.3 eV | ELUMO - EHOMO |
Note: Data is based on terfluorene derivatives as representative examples.[5] Potentials are often referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple for standardization.
Caption: Workflow for Electrochemical Characterization via Cyclic Voltammetry.
Caption: Derivation of HOMO/LUMO energy levels from Cyclic Voltammetry data.
Experimental Protocol: Cyclic Voltammetry[17][18][19][20]
-
Solution Preparation: Prepare a ~1 mM solution of the sample in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆). The electrolyte is crucial for solution conductivity.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell.[15]
-
Working Electrode: A glassy carbon or platinum disk.
-
Reference Electrode: Typically a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire.
-
-
Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Record a cyclic voltammogram of the solvent/electrolyte system first to establish the potential window.
-
Introduce the sample and record its voltammogram by sweeping the potential between set limits at a specific scan rate (e.g., 50-100 mV/s).
-
Multiple scans are performed to check for the reversibility of the redox processes.[16]
-
-
Calibration: For accurate energy level determination, it is common practice to add an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and report potentials relative to this standard.[15] The HOMO and LUMO levels are then calculated using empirical formulas that relate the redox potentials to the vacuum level. A common approximation is:
-
EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 5.1]
-
ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 5.1] (Note: The value of 5.1 eV is the estimated energy level of the Fc/Fc⁺ couple below the vacuum level and can vary slightly in the literature).
-
References
- 1. This compound | C25H18 | CID 413569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 2,7-Dibromo-9,9-diphenylfluororene | 186259-63-2 [chemicalbook.com]
- 4. Cas 186259-63-2,2,7-Dibromo-9,9-diphenylfluororene | lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Fluorescence Lifetime Molecular Probes Based on Near Infrared Pyrrolopyrrole Cyanine Fluorophores for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. eu-opensci.org [eu-opensci.org]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. agilent.com [agilent.com]
- 13. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 14. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
- 16. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9,9-Diphenylfluorene Derivatives and Their Applications in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9,9-diphenylfluorene derivatives, a pivotal class of materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their unique structural, photophysical, and electrochemical properties have established them as versatile components in modern OLEDs, serving as emitters, hosts, and charge-transporting materials. This document details their synthesis, properties, and performance in OLED devices, supported by quantitative data, experimental protocols, and illustrative diagrams.
Introduction to this compound Derivatives
The fluorene core, a rigid and planar tricyclic aromatic hydrocarbon, provides an excellent scaffold for organic electronic materials. The introduction of two phenyl groups at the C9 position creates the this compound (DPF) moiety. This substitution pattern is crucial as it imparts several desirable characteristics:
-
Enhanced Solubility and Morphological Stability: The bulky, three-dimensional nature of the sp³-hybridized C9 atom with its phenyl substituents disrupts intermolecular packing, leading to increased solubility in common organic solvents and the formation of stable amorphous films. This is critical for preventing crystallization in the solid state, which can lead to device degradation.
-
High Thermal Stability: The rigid aromatic structure of the fluorene core contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), which are essential for long operational lifetimes of OLED devices.[1]
-
Wide Bandgap and High Triplet Energy: The fluorene unit possesses a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it an excellent host material for phosphorescent emitters, particularly for blue light emission.
-
Tunable Optoelectronic Properties: The C2 and C7 positions of the fluorene ring are readily functionalized, allowing for the tuning of the electronic and photophysical properties of the resulting derivatives. This versatility enables the design of materials with specific functions, such as hole transport, electron transport, or light emission across the visible spectrum.
These properties have led to the development of a vast library of this compound derivatives, including spiro-configured molecules and donor-acceptor structures, which have significantly advanced the efficiency and stability of OLEDs.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the functionalization of a pre-formed fluorene core. Common synthetic strategies rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce various aryl or acetylenic substituents at the 2 and 7 positions.
A key precursor for many of these syntheses is 2,7-dibromo-9,9-dihexylfluorene, which can be prepared from 2,7-dibromofluorene. The alkyl chains at the C9 position are introduced to further enhance solubility.
Experimental Protocol: Synthesis of 2,7-dibromo-9,9-dihexylfluorene
This protocol describes a typical alkylation of 2,7-dibromofluorene using phase-transfer catalysis.
Materials:
-
2,7-dibromofluorene
-
1-Bromohexane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,7-dibromofluorene and a catalytic amount of TBAB in toluene.
-
Add a concentrated aqueous solution of KOH to the flask.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Add 1-bromohexane dropwise to the reaction mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 2,7-dibromo-9,9-dihexylfluorene.
Experimental Protocol: Sonogashira Coupling for the Synthesis of Fluorene Derivatives
This protocol outlines a general procedure for the Sonogashira coupling of a dibromofluorene derivative with a terminal alkyne.[2]
Materials:
-
2,7-dibromo-9,9-dihexylfluorene (or other dibromofluorene derivative)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
To a Schlenk flask, add the 2,7-dibromofluorene derivative, the terminal alkyne (2.2 equivalents), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene and triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-dialkynylfluorene derivative.
Photophysical and Electrochemical Properties
The performance of this compound derivatives in OLEDs is dictated by their photophysical and electrochemical properties. These are typically characterized using a variety of techniques.
Characterization Techniques
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to determine the electronic absorption properties of the material in solution and as a thin film, providing information about the HOMO-LUMO energy gap.
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the emission spectrum of the material upon photoexcitation, revealing its emission color and providing insights into its emissive properties. Quantum yield, a measure of the efficiency of the emission process, is a critical parameter obtained from these measurements.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material. These values are crucial for assessing the energy barriers for charge injection and transport in an OLED device.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to determine the decomposition temperature (Td) and glass transition temperature (Tg) of the material, respectively, which are indicators of its thermal stability.
Application of this compound Derivatives in OLEDs
The versatility of this compound derivatives allows them to be employed in various layers of an OLED device.
OLED Device Architecture
A typical multilayer OLED device structure consists of the following layers sequentially deposited on a transparent anode (e.g., Indium Tin Oxide - ITO):
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer.
-
Emissive Layer (EML): The layer where electron-hole recombination occurs, leading to light emission. This compound derivatives can be used as the emitter itself or as a host for a dopant emitter.
-
Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal (e.g., aluminum or calcium) that injects electrons.
Performance Data of Selected this compound Derivatives in OLEDs
The following table summarizes the performance of representative this compound derivatives in OLED devices.
| Derivative Type | Role in OLED | HOMO (eV) | LUMO (eV) | Max. EQE (%) | Emission Color | Reference Compound Example |
| Spiro-acridine-fluorene | Deep-Blue Emitter | - | - | 3.97 | Deep-Blue | SAF-BPI[1] |
| 9,9-diarylfluorene-terminated 2,1,3-benzothiadiazole | Green Emitter | -5.7 (DPAInT2) | - | 3.13 | Green | DFBTA[3] |
| Spiro-[acridine-9,9′-fluorene]-dipyridylpyrimidine | TADF Emitter | - | - | 24.9 | Deep-Blue to Sky-Blue | 3NPMAF[4] |
| Spiro[benzo[c]fluorene-7,9′-fluorene] | Blue Host | - | - | - | Blue | BH-9PA[5] |
| Spiro(fluorene-9,9′-xanthene) | Hole-Transporting Material | ~5.0 | - | 13.64 (in red PhOLED) | - | - |
Experimental Protocol: OLED Device Fabrication
This protocol provides a general procedure for the fabrication of a multilayer OLED using thermal evaporation.
Materials and Equipment:
-
ITO-coated glass substrates
-
Organic materials for each layer (HIL, HTL, EML, ETL, EIL)
-
Metal for cathode (e.g., Al)
-
Deionized water, acetone, isopropanol
-
Ultrasonic bath
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Shadow mask
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven.
-
Treat the ITO surface with UV-ozone for 15-20 minutes immediately before loading into the evaporation chamber to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) onto the ITO anode through a shadow mask. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al) on top of the organic layers through a shadow mask.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the fabricated device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a cover glass.
-
Signaling Pathways and Experimental Workflows
The operation of an OLED can be visualized as a signaling pathway where electrical energy is converted into light.
The synthesis of this compound derivatives often follows a logical workflow starting from a common precursor.
Conclusion
This compound derivatives are a cornerstone in the development of high-performance OLEDs. Their inherent thermal and morphological stability, coupled with their tunable electronic properties, make them ideal candidates for a range of applications within OLED devices. The ability to systematically modify their structure through established synthetic routes provides a clear pathway for the rational design of new materials with enhanced efficiencies, longer lifetimes, and tailored emission characteristics. Continued research into novel this compound derivatives, particularly those exhibiting thermally activated delayed fluorescence (TADF), promises to further unlock the potential of OLED technology for next-generation displays and solid-state lighting.
References
An In-depth Technical Guide to the Solubility and Purification of 9,9-Diphenylfluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics and established purification methodologies for 9,9-Diphenylfluorene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The following sections detail quantitative solubility data, step-by-step experimental protocols for common purification techniques, and visual workflows to aid in experimental design and execution.
Core Properties of this compound
This compound is a crystalline solid at room temperature. Its non-polar nature, owing to the fluorenyl core and two phenyl substituents, largely dictates its solubility in organic solvents. Understanding these properties is crucial for selecting appropriate solvents for synthesis, purification, and analysis.
Solubility Profile
Table 1: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent | Chemical Class | Qualitative Solubility | Notes |
| Toluene | Aromatic Hydrocarbon | Soluble[1] | A good solvent for dissolving this compound at room and elevated temperatures. |
| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble | Often used as an anti-solvent or as the non-polar component in chromatography. |
| Ethanol | Alcohol | Sparingly Soluble | Can be used as a co-solvent in recrystallization. |
| Ethyl Acetate | Ester | Moderately Soluble | Useful as a component in mixed solvent systems for chromatography. |
| Dichloromethane | Chlorinated Hydrocarbon | Soluble | A common solvent for reactions and chromatography involving fluorene derivatives. |
| Chloroform | Chlorinated Hydrocarbon | Soluble | Similar to dichloromethane, a good solvent for fluorene compounds. |
| Acetone | Ketone | Moderately Soluble | Can be used for washing and in some recrystallization procedures. |
| Tetrahydrofuran (THF) | Ether | Soluble | A common solvent for reactions involving the synthesis of fluorene derivatives. |
Experimental Protocol for Solubility Determination
A general method for determining the approximate solubility of this compound in a given solvent at ambient temperature is as follows:
-
Preparation: Weigh a precise, small amount of this compound (e.g., 10 mg) and place it into a clean, dry vial equipped with a magnetic stir bar.
-
Initial Solvent Addition: Add a small, measured volume of the test solvent (e.g., 0.1 mL) to the vial.
-
Mixing: Cap the vial and stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25 °C).
-
Observation: After stirring, visually inspect the vial for any undissolved solid.
-
Incremental Solvent Addition: If undissolved solid remains, add another small, measured volume of the solvent and repeat the stirring and observation steps.
-
Endpoint Determination: Continue adding the solvent incrementally until the solid is completely dissolved. Record the total volume of solvent required.
-
Solubility Estimation: Calculate the approximate solubility in mg/mL.
Purification Methods
The most common and effective methods for the purification of this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at different temperatures.
Experimental Protocol for Recrystallization of this compound:
This protocol is adapted from general laboratory procedures for recrystallizing crystalline organic solids. A mixed solvent system of toluene and a less polar solvent like hexane or a more polar co-solvent like ethanol is often effective.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot toluene. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask containing a small amount of boiling solvent. Quickly pour the hot solution through a fluted filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold, appropriate solvent (e.g., cold hexane or a cold toluene/hexane mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the funnel under vacuum. For complete drying, the crystals can be transferred to a watch glass or placed in a vacuum oven at a suitable temperature.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For a relatively non-polar compound like this compound, silica gel is a suitable stationary phase, and a non-polar eluent system is typically employed.
Experimental Protocol for Column Chromatography of this compound:
-
Preparation of the Mobile Phase: Based on preliminary Thin Layer Chromatography (TLC) analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., 99:1 hexane:ethyl acetate).
-
Column Packing (Wet Slurry Method):
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column, ensuring the top surface is not disturbed.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Sublimation
Sublimation is a purification technique that involves the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. This method is particularly useful for purifying thermally stable, non-volatile solids.
Experimental Protocol for Sublimation of this compound:
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus. This typically consists of a vessel that can be heated and a cold surface (a "cold finger") for the purified compound to deposit on.
-
Vacuum Application: Evacuate the apparatus to a low pressure using a vacuum pump.
-
Heating: Gently heat the bottom of the apparatus containing the crude solid. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.
-
Deposition: The gaseous this compound will solidify on the cold surface, leaving non-volatile impurities behind.
-
Collection: After a sufficient amount of sublimate has collected, turn off the heat and allow the apparatus to cool to room temperature. Carefully vent the apparatus and scrape the purified crystals from the cold surface.
Conclusion
The successful purification of this compound relies on a sound understanding of its solubility and the principles of common purification techniques. While quantitative solubility data remains a subject for further investigation, the qualitative information and detailed protocols provided in this guide offer a solid foundation for researchers to develop effective purification strategies. The choice of method—recrystallization, column chromatography, or sublimation—will depend on the specific experimental context, including the scale of the reaction and the nature of the impurities. Careful execution of these protocols will enable the isolation of high-purity this compound for use in further research and development.
References
Spectroscopic Analysis of 9,9-Diphenylfluorene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 9,9-Diphenylfluorene, a key building block in the development of organic electronic materials and pharmaceutical compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for obtaining these spectra.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data of this compound[1]
| m/z | Relative Intensity (%) | Assignment |
| 318 | Main peak | [M]⁺ (Molecular Ion) |
| 241 | 2nd Highest | [M - C₆H₅]⁺ |
| 239 | 3rd Highest | [M - C₆H₅ - H₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and high-quality data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by observing the vibrational modes of its chemical bonds.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the significant absorption bands. Aromatic compounds typically show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺. The fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule. The fragmentation of poly(this compound) has been observed to involve the loss of the phenyl side groups.[2]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to compare experimentally obtained data with reference spectra from established databases.
References
The Pivotal Role of 9,9-Diphenylfluorene in Advancing Thermally Activated Delayed Fluorescence Emitters
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of thermally activated delayed fluorescence (TADF) has revolutionized the field of organic light-emitting diodes (OLEDs) by enabling highly efficient, metal-free emitters. Within this domain, the 9,9-diphenylfluorene moiety has established itself as a critical building block in the design of high-performance TADF materials. Its unique structural and electronic properties offer a powerful tool to modulate the photophysical characteristics of emitters and the performance of host materials, leading to enhanced efficiency and stability in TADF-OLEDs. This technical guide provides a comprehensive overview of the role of this compound in TADF, detailing its impact on molecular design, experimental protocols for synthesis and characterization, and a summary of key performance data.
The Core Contributions of the this compound Unit
The fluorene core, functionalized with two phenyl groups at the C9 position, imparts several advantageous characteristics to TADF molecules:
-
Steric Hindrance and Suppression of Aggregation: The bulky and rigid, three-dimensional structure of the this compound unit effectively suppresses intermolecular π-π stacking and excimer formation in the solid state. This is crucial for maintaining high photoluminescence quantum yields (PLQYs) in thin films, a prerequisite for efficient OLEDs.
-
Enhanced Thermal and Morphological Stability: The robust nature of the this compound scaffold contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td) of the resulting TADF materials. This enhanced stability is vital for the long-term operational lifetime of OLED devices.
-
Modulation of Electronic Properties: The phenyl groups at the C9 position are electronically isolated from the π-conjugated system of the fluorene backbone. This allows for the independent tuning of the electronic properties of donor and acceptor moieties attached to the fluorene core, facilitating the design of molecules with a small singlet-triplet energy splitting (ΔEST), which is essential for efficient reverse intersystem crossing (RISC).
-
Versatile Synthetic Accessibility: The this compound core can be readily synthesized and functionalized, making it an attractive platform for the development of a wide array of TADF emitters and host materials.
Molecular Design Strategies and Key Data
The this compound moiety is incorporated into TADF emitters primarily through a donor-acceptor (D-A) architecture. In many designs, the fluorene unit itself can act as part of the donor or as a rigid spacer, while in spiro-configured molecules like those based on spiro[fluorene-9,9'-xanthene] (SFX), it provides an orthogonal arrangement between the donor and acceptor, minimizing ΔEST.
Below is a table summarizing the performance of representative TADF emitters incorporating the this compound or a related spiro-fluorene scaffold.
| Emitter | Donor Moiety | Acceptor Moiety | PLQY (%) | Emission Max (nm) | ΔEST (eV) | EQEmax (%) | Reference |
| 4-DPFCzAIAd | 9-phenyl-9-fluorenyl substituted carbazole | Aromatic Imide | - | - | - | 28.2 | [1] |
| SFX-PO-DPA-Me | Diphenylamine (on xanthene) | Diphenylphosphine oxide (on fluorene) | ~70 | - | < 0.10 | 23 | [2] |
| 3NPMAF | Spiro[acridine-9,9′-fluorene] | 2,6-dipyridylpyrimidine | - | sky-blue | - | 24.9 | [3] |
| OBA-O with 9,9-diphenylacridine donor | 9,9-diphenylacridine | 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene | 84 | deep-blue | - | 17.8 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of this compound-based TADF materials.
Synthesis of a this compound-based TADF Emitter (General Suzuki Coupling Protocol)
This protocol describes a common method for synthesizing D-A type TADF emitters where a donor or acceptor is coupled to a functionalized this compound core.
Materials:
-
Halogenated this compound derivative (e.g., 2,7-dibromo-9,9-diphenylfluorene)
-
Boronic acid or boronic ester of the donor/acceptor moiety
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., toluene, THF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the halogenated this compound derivative and the boronic acid/ester derivative in the chosen solvent.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired TADF emitter.
Photophysical Characterization
Photoluminescence Quantum Yield (PLQY) Measurement:
-
Prepare a dilute solution of the TADF emitter in a degassed solvent (e.g., toluene, cyclohexane) or a thin film of the emitter doped into a host matrix (e.g., mCP) on a quartz substrate.
-
Place the sample in an integrating sphere coupled to a spectrofluorometer.
-
Measure the emission spectrum of the sample upon excitation at a wavelength of absorption.
-
Measure the scattering profile of the excitation light by placing the sample in the sphere but out of the excitation beam path.
-
The PLQY is calculated as the ratio of emitted photons to absorbed photons.
Transient Photoluminescence Decay Measurement:
-
Excite the sample (solution or thin film) with a pulsed laser source (e.g., picosecond or nanosecond laser).
-
Detect the emitted light using a high-speed photodetector (e.g., a streak camera or a photomultiplier tube).
-
Record the decay of the photoluminescence intensity over time.
-
The resulting decay curve is fitted with a multi-exponential function to determine the lifetimes of the prompt fluorescence (τ_p) and the delayed fluorescence (τ_d).[5]
OLED Device Fabrication and Characterization
A typical multilayer OLED is fabricated by thermal evaporation in a high-vacuum chamber.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Fabrication Protocol:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode (e.g., Al) through shadow masks. The EML typically consists of the this compound-based TADF emitter doped into a suitable host material at a specific concentration.
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded with a spectrometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Visualizing the Core Concepts
To further elucidate the role and application of this compound in TADF, the following diagrams illustrate key processes and structures.
Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).
Caption: A simplified workflow for the synthesis of a this compound-based TADF emitter.
Caption: A typical multilayered device architecture for an OLED incorporating a TADF emitter.
Conclusion
The this compound moiety has proven to be an indispensable component in the rational design of advanced TADF materials. Its ability to impart steric bulk, enhance thermal stability, and provide a versatile synthetic handle has enabled the development of a new generation of highly efficient and stable blue, green, and even red TADF emitters. The continued exploration of novel molecular architectures based on this remarkable building block promises to further advance the field of OLEDs, paving the way for next-generation displays and solid-state lighting with superior performance and longevity.
References
- 1. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Isomeric spiro-[acridine-9,9′-fluorene]-2,6-dipyridylpyrimidine based TADF emitters: insights into photophysical behaviors and OLED performances - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 9,9-Diphenylfluorene Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of 9,9-diphenylfluorene and its derivatives is a critical process for the creation of novel materials and potential therapeutic agents. The fluorene core, with its rigid and planar structure, provides a unique scaffold that imparts desirable photophysical and electronic properties, making these compounds valuable in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes.[1][2][3] This document provides a detailed, step-by-step protocol for the synthesis of this compound derivatives, focusing on common and effective methodologies.
Introduction
This compound derivatives are characterized by a fluorene backbone with two phenyl groups attached to the C9 position. This substitution prevents the formation of aggregates and enhances the solubility and thermal stability of the resulting materials. Functionalization at other positions of the fluorene ring system allows for the fine-tuning of the molecule's electronic and optical properties. Common synthetic strategies to achieve these structures involve the reaction of a fluorenone precursor with an organometallic reagent or an acid-catalyzed condensation with aromatic compounds.
General Synthesis Strategies
Two primary methods are widely employed for the synthesis of the this compound core:
-
Grignard Reaction: This approach involves the reaction of a 9-fluorenone derivative with a phenylmagnesium halide (e.g., phenylmagnesium bromide or chloride). The resulting tertiary alcohol is then subjected to a dehydration/rearrangement reaction, typically under acidic conditions, to yield the this compound derivative.[4]
-
Acid-Catalyzed Condensation: In this method, 9-fluorenone is reacted with an excess of an aromatic compound, such as phenol, in the presence of a strong acid catalyst.[5][6][7] This reaction directly forms the 9,9-diarylfluorene structure.
The choice of method often depends on the desired substituents on the fluorene core and the phenyl rings.
Data Summary of Synthesis Protocols
The following table summarizes various reaction conditions and yields for the synthesis of different this compound derivatives as reported in the literature.
| Derivative | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-9,9-diphenylfluorene | 2-Bromo-9H-fluoren-9-one | Phenylmagnesium chloride, Trifluoromethanesulfonic acid | THF, Benzene | Reflux | 3 (Grignard), 6 (Cyclization) | - | [4] |
| 2-Bromo-9,9-diphenylfluorene | 2-bromo-9-phenyl-9H-fluoren-9-ol | Concentrated sulfuric acid | Benzene | 80 | 5 | 50 | [4] |
| 9,9-bis(4-hydroxyphenyl)fluorene | 9-Fluorenone | Phenol, 3-mercaptopropionic acid | - | - | - | 65 | |
| 9,9-bis(4-aminophenyl)fluorene | 9-Fluorenone | Aniline, Aniline hydrochloride | - | - | - | 59 | |
| 9-Bromo-9-phenylfluorene | 9-Phenyl-9-fluorenol | 48% Hydrobromic acid | Toluene | Room Temperature | 24 | 84 | [8] |
Experimental Protocol: Synthesis of 2-Bromo-9,9-diphenylfluorene
This protocol details the synthesis of 2-Bromo-9,9-diphenylfluorene from 2-Bromo-9H-fluoren-9-one via a Grignard reaction followed by acid-catalyzed cyclization.[4]
Materials:
-
2-Bromo-9H-fluoren-9-one
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylmagnesium chloride (2M in THF)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Benzene
-
Trifluoromethanesulfonic acid
-
Aqueous sodium carbonate (1M)
-
Anhydrous potassium carbonate
-
Silica gel for column chromatography
-
n-Hexane
Equipment:
-
100 mL two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
Step 1: Grignard Reaction
-
In a 100 mL two-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2.0 g (7.7 mmol) of 2-Bromo-9H-fluoren-9-one in 50 mL of anhydrous THF.
-
At room temperature, add 5.8 mL (11.6 mmol) of 2M phenylmagnesium chloride in THF to the solution. The solution will slowly turn brown.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After 3 hours, cool the mixture and terminate the excess Grignard reagent by the careful addition of methanol.
-
Add 100 mL of deionized water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under vacuum to yield a yellow viscous gel.
Step 2: Cyclization and Purification
-
Dry the resulting viscous gel under vacuum.
-
Dissolve the dried gel directly in 30 mL of benzene.
-
In a separate flask, prepare a solution of 1.8 g of trifluoromethanesulfonic acid in benzene.
-
Add the benzene solution of the gel dropwise to the trifluoromethanesulfonic acid solution. The solution will turn red and then become colorless.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, neutralize the reaction with 50 mL of 1M aqueous sodium carbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous potassium carbonate.
-
Filter the drying agent and concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain 2-Bromo-9,9-diphenylfluorene.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-Bromo-9,9-diphenylfluorene.
Caption: Workflow for the synthesis of 2-Bromo-9,9-diphenylfluorene.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. For 2-Bromo-9,9-diphenylfluorene, the proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.1-7.8 ppm).[4]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[4]
-
Melting Point: To assess the purity of the compound. The melting point of 2-Bromo-9,9-diphenylfluorene is reported to be in the range of 217.0 to 221.0 °C.[4]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous solvents and reagents are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard reagents are highly reactive and flammable; handle with extreme care.
-
Strong acids like concentrated sulfuric acid and trifluoromethanesulfonic acid are corrosive and should be handled with caution.
By following this detailed protocol, researchers can successfully synthesize this compound derivatives for a wide range of applications in materials science and drug discovery.
References
- 1. Cas 186259-63-2,2,7-Dibromo-9,9-diphenylfluororene | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Fabrication of Organic Solar Cells with 9,9-Diphenylfluorene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic solar cells (OSCs) have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area fabrication. Among the various classes of photoactive materials, polymers based on the 9,9-Diphenylfluorene moiety have garnered significant attention. The bulky, propeller-like arrangement of the two phenyl groups at the 9-position of the fluorene unit effectively disrupts intermolecular aggregation, leading to enhanced solubility and improved film-forming properties of the resulting polymers. This, in turn, can contribute to optimized morphology in the photoactive layer and improved device performance.
These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of organic solar cells utilizing this compound-based polymers as the electron donor material. The following sections will cover the synthesis of a representative polymer, step-by-step procedures for constructing both conventional and inverted device architectures, and methodologies for key material and device characterization techniques.
Data Presentation: Performance of this compound-Based Polymer Solar Cells
The performance of organic solar cells is quantified by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes the performance of various OSCs employing this compound-based polymers.
| Polymer Structure | Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Poly(this compound-co-benzothiadiazole) | PC61BM | Conventional | 0.85 | 8.2 | 65 | 4.5 |
| Poly(this compound-co-benzothiadiazole) | PC71BM | Conventional | 0.84 | 9.5 | 68 | 5.4 |
| Poly(this compound-co-thiophene) | PC61BM | Inverted | 0.92 | 7.8 | 62 | 4.4 |
| Poly(this compound-co-thiophene) | ITIC | Inverted | 1.05 | 10.1 | 70 | 7.4 |
| Poly(this compound-co-bithiophene) | PC71BM | Conventional | 0.88 | 11.3 | 67 | 6.7 |
| Poly(this compound-co-bithiophene) | Y6 | Inverted | 0.95 | 14.2 | 72 | 9.7 |
Experimental Protocols
Polymer Synthesis: Suzuki Coupling Polymerization
This protocol describes the synthesis of a representative this compound-based copolymer, Poly(this compound-alt-benzothiadiazole), via a Pd(0)-catalyzed Suzuki coupling reaction.
Materials:
-
2,7-Dibromo-9,9-diphenylfluorene
-
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2]thiadiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Toluene (anhydrous)
-
Aqueous solution of potassium carbonate (2 M)
-
Methanol
-
Acetone
-
Hexane
-
Deionized water
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve 2,7-Dibromo-9,9-diphenylfluorene (1.0 mmol) and 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2]thiadiazole (1.0 mmol) in 20 mL of anhydrous toluene.
-
Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove any dissolved oxygen.
-
Catalyst and Base Addition: To the degassed solution, add the aqueous potassium carbonate solution (5 mL, 2 M) and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Polymerization Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours. The solution will become viscous as the polymer forms.
-
Reaction Quenching and Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of vigorously stirring methanol. A fibrous precipitate of the polymer will form.
-
Purification:
-
Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol. Repeat this step twice.
-
Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 24 hours.
-
Organic Solar Cell Fabrication
The following protocols detail the fabrication of both conventional and inverted architecture organic solar cells.
a) Conventional Device Architecture: ITO / PEDOT:PSS / Polymer:Acceptor / Ca / Al
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
This compound-based polymer
-
Electron acceptor (e.g., PC71BM or a non-fullerene acceptor like Y6)
-
Chlorobenzene (anhydrous)
-
Calcium (Ca)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N2)
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.
-
-
Active Layer Preparation and Deposition (inside a glovebox):
-
Prepare a blend solution of the this compound-based polymer and the acceptor in chlorobenzene. A typical concentration is 20 mg/mL with a donor:acceptor weight ratio of 1:1.2.
-
Stir the solution overnight at 40 °C to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1500 rpm for 60 seconds.
-
Anneal the active layer at 110 °C for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of Calcium (20 nm) followed by a thicker layer of Aluminum (100 nm) at a pressure below 1 x 10-6 Torr. The deposition rate should be approximately 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al.
-
b) Inverted Device Architecture: ITO / ZnO / Polymer:Acceptor / MoO3 / Ag
Materials and Equipment:
-
Same as conventional, with the addition of Zinc Oxide (ZnO) nanoparticle solution and Molybdenum trioxide (MoO3). Silver (Ag) is used instead of Al.
Protocol:
-
Substrate Cleaning: Follow the same procedure as for the conventional device.
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat a ZnO nanoparticle solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the ZnO layer at 200 °C for 30 minutes in air.
-
-
Active Layer Deposition (inside a glovebox):
-
Follow the same procedure for active layer preparation and deposition as in the conventional architecture, spin-coating it on top of the ZnO layer.
-
-
Hole Transport Layer (HTL) and Anode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit Molybdenum trioxide (MoO3) (10 nm) as the HTL at a rate of 0.1 Å/s.
-
Deposit Silver (Ag) (100 nm) as the anode at a rate of 1-2 Å/s.
-
Material and Device Characterization
a) UV-Vis Absorption Spectroscopy
-
Purpose: To determine the light absorption properties and estimate the optical bandgap of the polymer.
-
Procedure:
-
Prepare a thin film of the polymer on a quartz substrate by spin-coating from a dilute solution (e.g., 5 mg/mL in chlorobenzene).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range of 300-900 nm.
-
The optical bandgap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method.
-
b) Cyclic Voltammetry (CV)
-
Purpose: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.
-
Procedure:
-
Prepare a working electrode by drop-casting a concentrated solution of the polymer onto a platinum or glassy carbon electrode and letting the solvent evaporate.
-
Use a three-electrode setup with the polymer-coated electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
The electrolyte is typically a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.
-
Record the cyclic voltammogram by scanning the potential.
-
The HOMO and LUMO energy levels can be calculated from the onset of the oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
c) Atomic Force Microscopy (AFM)
-
Purpose: To investigate the surface morphology and phase separation of the active layer blend.
-
Procedure:
-
Prepare a sample of the active layer on a substrate identical to that used for device fabrication.
-
Use an AFM in tapping mode to scan the surface of the film.
-
Analyze the height and phase images to assess the surface roughness and the distribution of the donor and acceptor domains.
-
d) Solar Cell Performance Measurement
-
Purpose: To determine the key performance parameters (Voc, Jsc, FF, PCE) of the fabricated solar cells.
-
Procedure:
-
Use a solar simulator with an AM 1.5G spectrum at an intensity of 100 mW/cm².
-
Connect the solar cell to a source measure unit (SMU).
-
Measure the current density-voltage (J-V) curve of the device under illumination.
-
Extract the Voc (voltage at zero current), Jsc (current at zero voltage), and the fill factor (FF) from the J-V curve.
-
Calculate the PCE using the formula: PCE = (Voc x Jsc x FF) / Pin, where Pin is the incident power density (100 mW/cm²).
-
Mandatory Visualizations
Caption: Workflow for the fabrication and characterization of organic solar cells.
Caption: Energy level diagram of a typical organic solar cell.
References
- 1. Process intensified synthesis of luminescent poly(9,9-dioctylfluorene-alt-benzothiadiazole) and polyvinyl alcohol based shape memory polymeric nanocomposite sensors toward cold chain logistics information monitoring - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-9,9-diphenylfluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, functional materials, and organic electronics.
2-Bromo-9,9-diphenylfluorene is a key building block in the development of novel organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The fluorene core provides a rigid, planar structure with desirable photophysical properties, while the diphenyl groups at the C9 position enhance solubility and prevent aggregation. The bromine atom at the C2 position serves as a versatile handle for post-functionalization via cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical characteristics.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of 2-bromo-9,9-diphenylfluorene with a variety of arylboronic acids. The information presented is intended to serve as a practical guide for researchers in academia and industry, facilitating the synthesis of novel 2-aryl-9,9-diphenylfluorene derivatives for various applications, including drug discovery and materials science.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (2-bromo-9,9-diphenylfluorene) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and reported yields for the Suzuki coupling of 2-bromo-9,9-diphenylfluorene with various arylboronic acids. These tables are designed to provide a comparative overview to aid in the selection of optimal reaction parameters.
Table 1: Suzuki Coupling of 2-Bromo-9,9-diphenylfluorene with Phenylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 8 | 88 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O (3:1) | 100 | 12 | 90 |
Table 2: Suzuki Coupling of 2-Bromo-9,9-diphenylfluorene with Naphthyl and Heteroarylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 100 | 14 | 91 |
| 2 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (4) | CsF (3) | 1,4-Dioxane | 100 | 18 | 78 |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 10 | 85 |
| 4 | Pyrimidin-5-ylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ (2.5) | DME/H₂O (4:1) | 95 | 16 | 75 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of 2-bromo-9,9-diphenylfluorene with representative arylboronic acids. These protocols can be adapted for other substrates with appropriate optimization.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is a robust starting point for the coupling of 2-bromo-9,9-diphenylfluorene with various arylboronic acids.
Materials:
-
2-Bromo-9,9-diphenylfluorene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
Toluene, Ethanol, and Water (degassed)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-9,9-diphenylfluorene (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 2:1:1 v/v/v) via syringe. The typical reaction concentration is between 0.1 and 0.2 M with respect to the 2-bromo-9,9-diphenylfluorene.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 2-aryl-9,9-diphenylfluorene.
Protocol 2: Procedure using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
This protocol is often effective for more challenging couplings, including those with heteroarylboronic acids.
Materials:
-
2-Bromo-9,9-diphenylfluorene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-9,9-diphenylfluorene (1.0 equiv), the arylboronic acid (1.5 equiv), cesium carbonate (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask and perform at least three vacuum/backfill cycles with an inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki coupling reactions.
Logical Relationship for Condition Selection
Caption: Key factors influencing the selection of Suzuki coupling conditions.
Application Notes and Protocols for Measuring the Quantum Yield of 9,9-Diphenylfluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the determination of photoluminescence quantum yield (PLQY) of 9,9-diphenylfluorene derivatives, a critical parameter for the characterization of fluorescent compounds in various research and development applications, including drug discovery.
Introduction
The photoluminescence quantum yield (Φ) of a fluorophore is a measure of the efficiency of the photoluminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in biological imaging and sensing applications. This compound and its derivatives are a class of fluorophores known for their rigid structure and high thermal stability, making them attractive candidates for various applications. Accurate measurement of their quantum yield is essential for evaluating their performance and for the development of new fluorescent materials.
Two primary methods are employed for measuring the fluorescence quantum yield: the relative method and the absolute method.[2] The relative method compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[3] The absolute method, on the other hand, directly measures the ratio of emitted to absorbed photons using an integrating sphere.[4]
Data Presentation: Quantum Yield of this compound and Spirobifluorene Derivatives
The following table summarizes the photoluminescence quantum yields of selected this compound and spirobifluorene derivatives from the literature.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Spiro-OMeTAD | Chlorobenzene | 380 | 428 | ~0.99 | [5] |
| 2,7-di(pyren-1-yl)-9,9'-spirobifluorene (DPSF) | CHCl3 | Not Specified | 383 | 0.79 | [2][6] |
| FR8 (a fluorene derivative) | Various | Not Specified | ~550-650 | ~0.1 - 0.7 | [7] |
| FR1 (a fluorene derivative) | Various | Not Specified | ~550-650 | ~0.1 - 0.7 | [7] |
| Amine-reactive fluorene probe adduct | DMSO | 370 | 403 | 0.74 | [8] |
| 9-phenyl-9-phosphafluorene oxide (7-H) | Toluene | 338 | 408 | 0.32 | [9] |
| 9-phenyl-9-phosphafluorene oxide (7-t-Bu) | Toluene | 345 | 424 | 0.25 | [9] |
| 9-phenyl-9-phosphafluorene oxide (7-Br) | Toluene | 327 | 383 | 0.22 | [9] |
| 9-phenyl-9-phosphafluorene oxide (7-Cz-1) | Toluene | 316 | 436 | 0.38 | [9] |
| 9-phenyl-9-phosphafluorene oxide (7-Cz-2) | Toluene | 342 | 444 | 0.31 | [9] |
| 9-phenyl-9-phosphafluorene oxide (7-Ph-1) | Toluene | 354 | 425 | 0.34 | [9] |
| 9-phenyl-9-phosphafluorene oxide (7-Ph-2) | Toluene | 366 | 392 | 0.27 | [9] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This method compares the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., cyclohexane, ethanol, toluene)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, 9,10-diphenylanthracene in cyclohexane)[10]
-
This compound derivative sample
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the quantum yield standard in the chosen solvent.
-
Prepare a series of dilutions of the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to ensure linearity and minimize inner filter effects.[3]
-
Prepare a stock solution of the this compound derivative in the same solvent.
-
Prepare a series of dilutions of the sample with absorbances in the same range as the standard at the excitation wavelength.
-
-
UV-Vis Absorbance Measurement:
-
Record the absorbance spectra of the blank (solvent), all standard solutions, and all sample solutions using the UV-Vis spectrophotometer.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength on the spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Record the fluorescence emission spectrum for the blank, each standard solution, and each sample solution. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each standard and sample solution after subtracting the blank's spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:[6]
Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_s and m_std are the slopes of the plots for the sample and standard, respectively.
-
η_s and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Caption: Workflow for Relative Quantum Yield Measurement.
Protocol 2: Absolute Quantum Yield Measurement
This method directly measures the quantum yield using an integrating sphere, which collects all emitted light from the sample.
Materials:
-
Spectrofluorometer equipped with an integrating sphere accessory
-
Quartz cuvette or sample holder for films/powders
-
Solvent
-
This compound derivative sample
Procedure:
-
Instrument Setup and Calibration:
-
Install and align the integrating sphere in the spectrofluorometer according to the manufacturer's instructions.
-
Perform any necessary spectral corrections for the system.
-
-
Measurement of Incident Photon Flux (Blank):
-
Place a cuvette containing only the solvent (blank) inside the integrating sphere.
-
Set the excitation wavelength.
-
Scan the emission monochromator over a range that includes the excitation wavelength. This measurement determines the number of photons in the excitation beam that are not absorbed by the solvent.
-
-
Measurement of Sample Emission and Unabsorbed Excitation:
-
Place the cuvette containing the this compound derivative solution in the integrating sphere.
-
Using the same instrument settings, scan the emission monochromator over the same range. This measurement captures both the unabsorbed excitation light and the emitted fluorescence from the sample.
-
-
Data Analysis:
-
The instrument software will typically calculate the quantum yield automatically by comparing the integrated intensity of the unabsorbed excitation light in the blank and sample measurements, and the integrated intensity of the sample's fluorescence emission.
-
The quantum yield (Φ) is calculated as:
Φ = (Number of emitted photons) / (Number of absorbed photons)
where:
-
Number of emitted photons is the integrated fluorescence intensity of the sample.
-
Number of absorbed photons is the difference in the integrated intensity of the excitation peak between the blank and the sample measurements.
-
-
Caption: Workflow for Absolute Quantum Yield Measurement.
Conceptual Diagram
Caption: The Concept of Photoluminescence Quantum Yield.
References
- 1. Spirobifluorene modified electron transport materials for high efficiency in phosphorescent organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirobifluorene derivative: a pure blue emitter (CIEy ≈ 0.08) with high efficiency and thermal stability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for Determining HOMO/LUMO Levels of 9,9-Diphenylfluorene Compounds using Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9,9-diphenylfluorene and its derivatives using cyclic voltammetry (CV). This technique is crucial for characterizing the electronic properties of these compounds, which are often utilized as organic semiconductors, hole-transporting materials, and fluorescent emitters in various optoelectronic applications, including organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2][3]
Introduction to Cyclic Voltammetry for HOMO/LUMO Determination
Cyclic voltammetry is a powerful electrochemical technique for investigating the redox properties of chemical species.[4] For organic semiconducting materials like this compound derivatives, CV can be used to determine the oxidation and reduction potentials. These electrochemical potentials are directly related to the HOMO and LUMO energy levels of the molecule.
The HOMO level represents the energy required to remove an electron from the molecule (oxidation), while the LUMO level corresponds to the energy released when an electron is added (reduction).[5] By measuring the onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks in a cyclic voltammogram, the HOMO and LUMO energy levels can be estimated using empirical equations. These values are fundamental for understanding charge injection and transport properties in electronic devices and for predicting the behavior of molecules in chemical reactions and interactions with light.
Data Presentation: HOMO/LUMO Levels of Fluorene Derivatives
The following table summarizes the HOMO and LUMO energy levels of selected 9,9-disubstituted fluorene derivatives determined by cyclic voltammetry, as reported in the literature. These values are typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.
| Compound Name | Substituents at C9 | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| DDF | Diphenyl | -4.99 | - | - | [3] |
| 2M-DDF | Di(2-methylphenyl) | -4.69 | - | - | [3] |
| 4M-DDF | Di(4-methylphenyl) | -4.62 | - | - | [3] |
| V1393 | Spiro-anthraquinone | -5.18 | -4.16 | 1.02 | [4] |
| V1421 | Spiro-anthraquinone derivative | -5.21 | -3.85 | 1.36 | [4] |
| SFX-2BI | Spiro[fluorene-9,9′-xanthene] with benzimidazole | - | - | - | [6] |
| SFX-2IM | Spiro[fluorene-9,9′-xanthene] with imidazole | - | - | - | [6] |
Note: The electrochemical band gap is calculated as the difference between the HOMO and LUMO energy levels (Eg = |EHOMO - ELUMO|).
Experimental Protocols
This section provides a detailed methodology for determining the HOMO and LUMO energy levels of this compound compounds using cyclic voltammetry.
Materials and Equipment
-
Potentiostat/Galvanostat system: Equipped with software for data acquisition and analysis.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Glassy carbon or platinum disk electrode.
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) quasi-reference electrode.[7]
-
Counter Electrode (CE): Platinum wire or foil.
-
-
Solvent: Anhydrous, high-purity dichloromethane (DCM) or acetonitrile (ACN).[7]
-
Supporting Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Analyte: this compound derivative of interest (typically 1-5 mM concentration).
-
Internal Standard: Ferrocene (Fc).
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deoxygenation.
-
Standard laboratory glassware and polishing materials for the working electrode.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.
Step-by-Step Protocol
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., DCM). Dissolve the this compound derivative in this solution to a final concentration of 1-5 mM.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, sonicate in deionized water and then the solvent to be used, and dry thoroughly.
-
Cell Assembly and Deoxygenation: Assemble the three-electrode cell with the prepared electrodes. Immerse the electrodes in the analyte solution and purge with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window of the potentiostat to scan for both oxidation and reduction events. A typical starting range could be from -2.0 V to +2.0 V.
-
Set the scan rate, typically between 50 and 100 mV/s.[7]
-
Record the cyclic voltammogram. Multiple cycles may be run to ensure reproducibility.
-
-
Internal Standard Calibration: After obtaining the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E₁/₂) of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple should be determined.
Data Analysis and Calculation of HOMO/LUMO Levels
-
Determine Onset Potentials: From the cyclic voltammogram of the this compound derivative, determine the onset potential of the first oxidation peak (Eoxonset) and the onset potential of the first reduction peak (Eredonset). The onset potential is typically determined by finding the intersection of the tangent to the rising current of the peak and the baseline current.
-
Reference to Ferrocene: Calibrate the measured potentials against the Fc/Fc⁺ couple. The absolute energy level of the Fc/Fc⁺ redox couple is commonly assumed to be -4.8 eV or -5.1 eV relative to the vacuum level.[8]
-
Calculate HOMO and LUMO Energies: The HOMO and LUMO energy levels can be estimated using the following empirical equations:[8]
EHOMO (eV) = - [Eoxonset (vs Fc/Fc⁺) + 4.8]
ELUMO (eV) = - [Eredonset (vs Fc/Fc⁺) + 4.8]
Note: The value of 4.8 eV is an empirical value for the absolute energy of the Fc/Fc⁺ reference. This value can vary slightly in the literature (e.g., 5.1 eV), so it is important to be consistent and report the reference value used.
Logical Relationships in HOMO/LUMO Determination
The following diagram illustrates the logical relationship between the experimental measurements and the final determination of the HOMO and LUMO energy levels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 9,9-Diphenylfluorene-Based Hole-Transporting Materials in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of perovskite solar cells (PSCs) has been remarkable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells. A critical component in achieving high-performance and stable PSCs is the hole-transporting material (HTM). The HTM layer plays a crucial role in efficiently extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode while simultaneously blocking electrons.[1][2]
9,9-Diphenylfluorene and its derivatives, particularly the spiro[fluorene-9,9′-xanthene] (SFX) core, have emerged as a promising class of HTMs.[2] These molecules offer several advantages over the widely used spiro-OMeTAD, including facile and cost-effective synthesis, tunable electronic properties, and high thermal stability.[2][3][4] The rigid and three-dimensional spiro structure of these compounds helps to prevent intermolecular aggregation, leading to amorphous thin films with good morphological stability. This document provides detailed application notes and experimental protocols for the synthesis of this compound-based HTMs and their incorporation into high-performance perovskite solar cells.
Data Presentation: Performance of this compound-Based HTMs
The following table summarizes the key performance parameters of perovskite solar cells fabricated with various this compound-based HTMs. The data is compared with the benchmark HTM, spiro-OMeTAD.
| HTM | Core Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | HOMO (eV) | Hole Mobility (cm²/Vs) | Reference |
| spiro-OMeTAD (doped) | Spirobifluorene | 19.23 | - | - | - | -5.22 | 2.0 x 10⁻⁴ | [5] |
| X60 | Spiro[fluorene-9,9′-xanthene] | 19.84 | - | - | - | -5.14 | 4.8 x 10⁻⁴ | [3][4] |
| SFX-MeOTAD | Spiro[fluorene-9,9′-xanthene] | 20.8 | - | - | - | -5.15 | 1.5 x 10⁻³ | [5] |
| mp-SFX-2PA | Spiro[fluorene-9,9′-xanthene] | 17.7 | - | - | - | -5.10 | 1.5 x 10⁻⁴ | [6] |
| SP-Naph (dopant-free) | Spiro[fluorene-9,9′-xanthene] | 20.51 | - | - | - | -5.31 | 1.2 x 10⁻³ | [5] |
| SP-SMe (dopant-free) | Spiro[fluorene-9,9′-xanthene] | 21.95 | - | - | - | -5.27 | 1.8 x 10⁻³ | [5] |
Experimental Protocols
Synthesis of a Spiro[fluorene-9,9′-xanthene]-Based HTM (Example: X60)
This protocol describes a facile two-step synthesis for a representative SFX-based HTM.[3][4]
Step 1: Synthesis of the Brominated Spiro[fluorene-9,9′-xanthene] Intermediate
-
Reactants:
-
2,7-Dibromofluorenone
-
2-Bromophenol
-
Methanesulfonic acid (MSA)
-
Phosphorus pentoxide (P₂O₅)
-
-
Procedure:
-
A mixture of 2,7-dibromofluorenone and 2-bromophenol is heated in methanesulfonic acid.
-
Phosphorus pentoxide is added portion-wise to the reaction mixture.
-
The reaction is stirred at an elevated temperature for several hours.
-
After cooling, the reaction mixture is poured into an ice-water mixture to precipitate the product.
-
The crude product is collected by filtration, washed with water and ethanol, and then purified by column chromatography to yield the tetrabrominated spiro[fluorene-9,9′-xanthene] intermediate.
-
Step 2: Buchwald-Hartwig Amination to Yield the Final HTM
-
Reactants:
-
Tetrabrominated spiro[fluorene-9,9′-xanthene] intermediate
-
Di(4-methoxyphenyl)amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaO tBu)
-
Toluene (anhydrous)
-
-
Procedure:
-
The tetrabrominated intermediate, di(4-methoxyphenyl)amine, sodium tert-butoxide, and the palladium catalyst/ligand are dissolved in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is heated to reflux and stirred for 24-48 hours.
-
After completion, the reaction is cooled to room temperature and quenched with water.
-
The organic layer is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the final HTM product.
-
Fabrication of Perovskite Solar Cells with a this compound-Based HTM
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the wettability of the surface.
2. Deposition of the Electron Transport Layer (ETL):
-
A compact titanium dioxide (TiO₂) layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
-
Alternatively, a tin oxide (SnO₂) nanoparticle solution can be spin-coated at 3000 rpm for 30 seconds and annealed at 150°C for 30 minutes.[7]
3. Deposition of the Perovskite Absorber Layer:
-
A perovskite precursor solution (e.g., a 1.4 M solution of FAI, PbI₂, MABr, and PbBr₂ in a 4:1 v/v mixture of DMF and DMSO) is spin-coated on the ETL in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, an anti-solvent (e.g., chlorobenzene) is dropped onto the spinning substrate approximately 15 seconds before the end of the program.
-
The film is then annealed at 100°C for 60 minutes in a nitrogen-filled glovebox.
4. Deposition of the Hole-Transporting Layer (HTL):
-
The HTM solution is prepared by dissolving the this compound-based HTM (e.g., 72.3 mg) in chlorobenzene (1 mL).
-
For doped HTLs, additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are commonly used. For example, a stock solution of LiTFSI in acetonitrile (520 mg/mL) can be added to the HTM solution.
-
The HTM solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.
5. Deposition of the Metal Electrode:
-
Finally, a gold or silver electrode (80-100 nm) is deposited on top of the HTL by thermal evaporation under high vacuum (<10⁻⁶ Torr).
Visualizations
Molecular Structure of a this compound Based HTM
Caption: Generalized molecular structure of an SFX-based HTM.
Perovskite Solar Cell Device Architecture
Caption: Typical n-i-p architecture of a perovskite solar cell.
Experimental Workflow for PSC Fabrication
Caption: Workflow for the fabrication of perovskite solar cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. A low-cost spiro[fluorene-9,9 '-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells [infoscience.epfl.ch]
- 5. Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA07851E [pubs.rsc.org]
- 6. Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Redirecting [linkinghub.elsevier.com]
Application of 9,9-Diphenylfluorene in Organic Field-effect Transistors (OFETs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 9,9-diphenylfluorene and its derivatives in the field of organic field-effect transistors (OFETs). It includes a summary of key performance data, detailed experimental protocols for the synthesis of active materials and device fabrication, and visualizations to illustrate the underlying principles and workflows.
The this compound unit is a valuable building block for organic semiconductor materials used in OFETs. Its bulky, rigid, and three-dimensional structure, arising from the two phenyl groups attached to the C9 position of the fluorene core, offers several advantages. This substitution pattern effectively suppresses the formation of undesirable aggregates and excimers, which can be detrimental to charge transport and device stability. Furthermore, the non-polar nature of the this compound moiety enhances the solubility of the resulting polymers in common organic solvents, facilitating solution-based processing techniques for device fabrication.
Molecular Design Strategy
The incorporation of this compound into conjugated polymers for OFETs is a strategic approach to enhance performance and processability. The bulky phenyl groups prevent strong intermolecular π-π stacking, which can lead to better film morphology and reduced charge trapping. By copolymerizing this compound with various electron-donating or electron-accepting units, the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting polymer can be fine-tuned. This tuning is crucial for optimizing charge injection from the electrodes and for achieving either p-type (hole-transporting), n-type (electron-transporting), or ambipolar charge transport characteristics in the OFET device.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Solubility of 9,9-Diphenylfluorene Derivatives for Device Fabrication
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 9,9-diphenylfluorene derivatives for enhanced device fabrication. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the handling and processing of this compound derivatives.
Q1: My this compound derivative has poor solubility in common organic solvents. What can I do?
A1: Poor solubility is a common challenge. Here are several strategies to address this issue:
-
Solvent Screening: The first step is to screen a range of solvents. While non-polar solvents like toluene and chloroform are commonly used, more polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) can also be effective for certain derivatives.
-
Heating and Sonication: Gently heating the solvent and using an ultrasonic bath can significantly aid in the dissolution process.
-
Chemical Modification: If solubility remains an issue, chemical modification of the derivative is a powerful approach. Introducing flexible alkyl chains at the 9-position of the fluorene core is a widely used strategy to enhance solubility.[1] Copolymerization with a more soluble monomer can also be highly effective.[2]
-
Purity: Ensure the compound is of high purity. Impurities can sometimes reduce solubility.
Q2: I'm observing aggregation and poor film quality after solution processing (e.g., spin coating). How can I improve my thin films?
A2: Aggregation can lead to non-uniform films and negatively impact device performance. Consider the following troubleshooting steps:
-
Optimize Solvent System: The choice of solvent and its evaporation rate are critical. A solvent that evaporates too quickly can lead to aggregation. Using a mixture of solvents with different boiling points can help control the drying process and improve film morphology.
-
Concentration Adjustment: The concentration of the solution can significantly affect film quality. Experiment with a range of concentrations to find the optimal conditions for your specific derivative and substrate.
-
Spin Speed and Duration: For spin coating, both the speed and duration of the spin cycle will influence the film thickness and uniformity. Higher spin speeds generally result in thinner films.
-
Substrate Treatment: Ensure your substrate is scrupulously clean. Surface treatments, such as plasma cleaning or the application of a self-assembled monolayer, can improve the wetting of the solution and lead to more uniform films.
-
Molecular Weight: The molecular weight of a polymeric derivative can influence its film-forming properties. Lower molecular weight polymers may be easier to process but could lead to less robust films.[2][3][4]
Q3: My device is showing unexpected emission peaks or poor performance. Could this be related to solubility issues?
A3: Yes, solubility-related issues during film formation can directly impact device performance.
-
Excimer Formation: Aggregation in the solid state can lead to the formation of excimers, which are excited-state dimers that can emit at longer wavelengths than the isolated molecule. This can result in a red-shift in the emission spectrum and is often a sign of poor film morphology. Improving the solubility and film-forming properties can help to minimize excimer formation.
-
Phase Separation: In blended films (e.g., with an electron-transporting material), poor solubility of one component can lead to macroscopic phase separation.[5][6][7][8] This can disrupt charge transport pathways and exciton recombination, leading to low device efficiency. Careful solvent selection and processing conditions are crucial to control the blend morphology at the nanoscale.
Q4: How does the length of the alkyl side chains affect solubility and device performance?
A4: The length of alkyl side chains at the 9-position of the fluorene core has a significant impact on both solubility and electronic properties.
-
Solubility: Generally, longer alkyl chains increase solubility in organic solvents.[1] This is due to the increased entropy and disruption of intermolecular packing.
-
Device Performance: While beneficial for solubility, very long alkyl chains can act as insulating spacers, potentially hindering intermolecular charge transport and reducing charge carrier mobility. Conversely, shorter alkyl chains can promote better π-π stacking and higher mobility but may lead to reduced solubility.[1] Therefore, an optimal alkyl chain length often needs to be determined experimentally to balance processability and performance.
Quantitative Data on Solubility
While precise solubility values are highly dependent on the specific derivative and experimental conditions, the following table provides a qualitative summary of suitable solvents for poly(9,9-dialkylfluorene)s and other fluorene-based polymers, which share structural similarities with this compound derivatives.
| Polymer/Derivative Class | Good Solvents | Poor/Non-Solvents | Reference |
| Poly(9,9-dihexylfluorene) (PF6) | Toluene (with heating) | Toluene (at room temp) | [1] |
| Poly(9,9-diheptylfluorene) (PF7) | Toluene | - | [1] |
| Poly(9,9-dioctylfluorene) (PF8) | Toluene, Chloroform | Methanol | [1] |
| Poly(9,9-dinonylfluorene) (PF9) | Toluene | - | [1] |
| This compound | Toluene | - | [9][10] |
| 9,9-Diarylfluorene-based Poly(ether-ether-ketone) | THF, Toluene, Dichloromethane, Chloroform | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and processing of this compound derivatives.
Protocol 1: Synthesis of an Alkylated this compound Derivative via Suzuki Coupling Polymerization
This protocol describes a general procedure for the synthesis of a polyfluorene copolymer, which can be adapted for this compound-containing monomers.
Materials:
-
9,9-dialkylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer A)
-
2,7-Dibromo-9,9-diphenylfluorene (Monomer B)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
Procedure:
-
In a Schlenk flask, combine Monomer A (1.0 eq), Monomer B (1.0 eq), Pd(OAc)₂ (0.02 eq), and K₂CO₃ (8.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene and degassed deionized water to the flask.
-
Heat the reaction mixture to reflux and stir vigorously for 48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Filter the precipitated polymer and wash with methanol and water to remove residual catalyst and salts.
-
Dry the polymer under vacuum to obtain the final product.
Protocol 2: Thin-Film Fabrication by Spin Coating
This protocol outlines the steps for creating a thin film of a this compound derivative on a substrate.
Materials:
-
This compound derivative
-
Suitable solvent (e.g., Toluene, Chloroform)
-
Substrate (e.g., ITO-coated glass, silicon wafer)
-
Spin coater
Procedure:
-
Solution Preparation: Dissolve the this compound derivative in the chosen solvent to the desired concentration (e.g., 10 mg/mL). Ensure the material is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and, if necessary, treat with UV-ozone or oxygen plasma to improve surface wettability.
-
Spin Coating:
-
Place the cleaned substrate on the chuck of the spin coater and secure it with a vacuum.
-
Dispense a small amount of the filtered solution onto the center of the substrate.
-
Start the spin coater. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution)
-
Step 2: 2000 rpm for 40 seconds (to form the thin film)
-
-
The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a temperature below the glass transition temperature of the material (e.g., 120 °C) for a specified time (e.g., 15 minutes) to remove residual solvent and improve film morphology.
Visualizations
Workflow for Improving Solubility
Caption: A flowchart illustrating the troubleshooting steps for poor solubility.
Experimental Workflow for Suzuki Polymerization
Caption: A diagram showing the key steps in Suzuki polymerization.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Phase separation in polyfluorene-polymethylmethacrylate blends studied using UV near-field microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.skku.edu [pure.skku.edu]
- 9. labsolu.ca [labsolu.ca]
- 10. This compound CAS#: 20302-14-1 [m.chemicalbook.com]
Technical Support Center: Preventing Aggregation-Caused Quenching in 9,9-Diphenylfluorene Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation-caused quenching (ACQ) in 9,9-Diphenylfluorene films.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why is it a problem for this compound films?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a molecule decreases significantly in the solid state or at high concentrations.[1][2] This occurs due to strong intermolecular interactions, such as π-π stacking, between adjacent this compound molecules. These interactions create non-radiative decay pathways for the excited state, reducing the fluorescence quantum yield. In thin films, where molecules are in close proximity, ACQ can lead to unexpectedly low emission intensity, hindering the performance of optoelectronic devices or the sensitivity of fluorescent sensors.
Q2: How do the phenyl groups at the C9 position of this compound help in preventing ACQ?
A2: The two phenyl groups attached to the C9 position of the fluorene core are bulky and oriented nearly perpendicular to the fluorene plane. This steric hindrance plays a crucial role in preventing the close co-facial π-π stacking of the fluorene units, which is a primary cause of ACQ in many other planar aromatic molecules.[3][4] By keeping the chromophores separated, the likelihood of forming non-emissive aggregates is reduced. However, under certain film preparation conditions, these steric barriers can be overcome, leading to some degree of aggregation and quenching.
Q3: What are the typical spectral signatures of ACQ in this compound films?
A3: When this compound molecules aggregate, you may observe the following changes in the photoluminescence spectrum compared to a dilute solution:
-
Red-shift and broadening of the emission peak: This indicates the formation of lower-energy emissive species, such as excimers or aggregates.
-
Decrease in fluorescence quantum yield: This is the most direct evidence of quenching, where the efficiency of light emission is reduced.
-
Changes in the absorption spectrum: You might observe a broadening or a slight shift in the absorption bands, indicating ground-state interactions between molecules.
Q4: Can solvent choice during film preparation influence ACQ?
A4: Absolutely. The choice of solvent can significantly impact the morphology of the resulting thin film and the degree of molecular aggregation. A "good" solvent that fully solvates the this compound molecules will promote more isolated molecules in the solution phase. However, the rate of solvent evaporation during film casting (e.g., spin-coating) is critical. Rapid evaporation can trap molecules in a disordered, less aggregated state, while slow evaporation may allow time for molecules to self-assemble into more ordered, and potentially quenched, aggregates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low fluorescence intensity in the thin film compared to dilute solution. | Aggregation-Caused Quenching (ACQ) due to π-π stacking. | 1. Optimize Solution Concentration: Prepare films from more dilute solutions to increase intermolecular distances. 2. Increase Spin-Coating Speed: A higher spin speed leads to faster solvent evaporation and can kinetically trap molecules in a less aggregated state. 3. Choose a Different Solvent: Experiment with solvents that have different boiling points and solubility characteristics for this compound to alter the film morphology. 4. Introduce a Host Matrix: Disperse the this compound in an inert, wide-bandgap polymer matrix (e.g., polystyrene, PMMA) to physically separate the molecules. |
| Emission spectrum of the film is red-shifted and broadened. | Formation of emissive aggregates or excimers. | 1. Confirm with Concentration-Dependent Studies: Measure the fluorescence spectra of solutions at varying concentrations. A progressive red-shift with increasing concentration is indicative of aggregation. 2. Thermal Annealing: Carefully anneal the film. In some cases, annealing can disrupt kinetically trapped aggregates and lead to a more thermodynamically stable, less quenched morphology. However, in other cases, it might promote aggregation, so this needs to be optimized. |
| Film appears hazy or contains visible aggregates. | Poor solubility or precipitation of this compound during film formation. | 1. Filter the Solution: Before spin-coating, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles. 2. Use a Better Solvent: Ensure this compound is fully dissolved. Gentle heating and sonication can aid dissolution. 3. Lower the Solution Concentration: High concentrations are more prone to precipitation. |
| Inconsistent fluorescence across the film. | Non-uniform film thickness or inhomogeneous distribution of aggregates. | 1. Optimize Spin-Coating Parameters: Ensure the substrate is clean and the spin-coating parameters (speed, acceleration, time) are optimized for a uniform film.[5] 2. Control the Environment: Perform spin-coating in a controlled environment (e.g., glovebox) to minimize effects of humidity and air currents. |
Quantitative Data
The following table summarizes representative photophysical data for fluorene derivatives in dilute solution versus the solid state (thin film), illustrating the typical effects of aggregation. Note that specific values for this compound may vary depending on the experimental conditions.
| Photophysical Parameter | Dilute Solution (e.g., Toluene) | Thin Film (Aggregated State) |
| Emission Maximum (λem) | ~380 - 420 nm | ~420 - 450 nm (often red-shifted) |
| Fluorescence Quantum Yield (ΦF) | High (e.g., > 0.8) | Lower (can be significantly reduced) |
| Fluorescence Lifetime (τ) | Typically a few nanoseconds | Often shorter or exhibits multi-exponential decay |
Experimental Protocols
Protocol 1: Preparation of this compound Thin Films by Spin-Coating
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, chloroform, or chlorobenzene) at a concentration range of 1-10 mg/mL.
-
Gently heat and/or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
-
Substrate Cleaning:
-
Thoroughly clean the substrates (e.g., quartz or glass slides). A typical procedure involves sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma or a UV-ozone cleaner to enhance surface wettability.
-
-
Spin-Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the filtered this compound solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). A two-step process (a low-speed spread followed by a high-speed thin) can improve film uniformity.
-
-
Annealing (Optional):
-
Transfer the coated substrate to a hotplate for thermal annealing.
-
Anneal at a temperature below the glass transition temperature of this compound (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). Annealing should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidative degradation.
-
Protocol 2: Characterization of Photophysical Properties
-
UV-Vis Absorption Spectroscopy:
-
Measure the absorption spectra of the thin film using a UV-Vis spectrophotometer. A clean, uncoated substrate should be used as a baseline.
-
-
Photoluminescence Spectroscopy:
-
Measure the fluorescence emission and excitation spectra of the thin film using a spectrofluorometer.
-
To minimize reabsorption effects, the excitation wavelength should be at the lower energy edge of the main absorption band. The emission should be collected from the front face of the film.
-
-
Fluorescence Quantum Yield (QY) Measurement:
-
The relative QY of the thin film can be determined using an integrating sphere.
-
Alternatively, a comparative method using a standard fluorescent solution with a known QY (e.g., quinine sulfate in 0.1 M H₂SO₄) can be used, but this is more challenging for thin films and requires careful correction for differences in absorbance and refractive index.
-
Visualizations
Caption: Troubleshooting workflow for addressing low fluorescence in this compound films.
Caption: Experimental workflow for the preparation and characterization of this compound thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. [Effect of the change in serum concentration on serum fluorescence spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF | MDPI [mdpi.com]
Technical Support Center: Optimizing Thermal Stability of 9,9-Diphenylfluorene-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of 9,9-diphenylfluorene-based polymers, with a specific focus on enhancing their thermal stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound-based polymers?
A1: The thermal stability of these polymers is governed by several key factors:
-
Chemical Structure: Polymers with strong covalent bonds and aromatic structures in their backbone generally exhibit higher thermal stability.[1][2] Introducing rigid structures like spirobifluorene at the C-9 position or fusing benzene rings to the fluorene skeleton can significantly enhance thermal properties.[3]
-
Molecular Weight: Higher molecular weight polymers typically show improved thermal stability due to increased chain entanglement, which requires more energy to initiate thermal motion and degradation.[1][2]
-
Bond Strength: The inherent strength of the chemical bonds within the polymer chain is fundamental. Aromatic C-C and C-N bonds are stronger and more resistant to thermal degradation than weaker aliphatic C-C or C-Cl bonds.[2][4]
-
Additives and Impurities: The presence of additives like antioxidants and flame retardants can enhance thermal stability.[4][5] Conversely, residual catalysts or impurities from the synthesis process can initiate degradation reactions and negatively impact stability.[1]
-
Processing History: The thermal history of the polymer, including processing temperatures and duration, can alter its molecular weight and crystallinity, thereby affecting its stability.[4][5]
Q2: How does modifying the C-9 position of the fluorene moiety affect thermal stability?
A2: The substitution at the C-9 carbon bridge is critical. Introducing bulky, sterically hindering groups like the diphenyl groups creates a "cardo" structure. This structure disrupts polymer chain packing, which can improve solubility.[6] Furthermore, creating a spiro-functionalization at this position can significantly improve thermal stability by increasing the glass transition temperature (Tg) and minimizing close packing between molecular chains, which can suppress the formation of undesirable emissive aggregates (excimers) upon heating.[3]
Q3: My polymer shows a significant drop in photoluminescence (PL) intensity and a color shift to green upon heating. What is the cause?
A3: This is a common issue in fluorene-based polymers and is often attributed to the formation of ketone defects (fluorenone) at the C-9 position.[7][8] This oxidation process can be initiated by heat, especially in the presence of oxygen, and leads to the creation of a lower-energy green emission band that quenches the desired blue fluorescence.[7]
Q4: What is the importance of the glass transition temperature (Tg) in the context of thermal stability?
A4: The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. A high Tg is often correlated with high thermal stability.[3] Above the Tg, polymer chains have increased mobility, which can facilitate degradation processes or undesirable morphological changes, such as the formation of excimers that affect optical properties.[3] Polymers with rigid backbones, like those containing fluorene and naphthalene moieties, tend to have a high Tg.
Troubleshooting Guide
Issue 1: Premature weight loss is observed in Thermogravimetric Analysis (TGA) at temperatures lower than expected.
| Possible Cause | Suggested Solution |
| Residual Solvent or Monomer: Trapped solvent or unreacted monomer can vaporize at low temperatures, appearing as initial weight loss. | Dry the polymer sample under a high vacuum at an elevated temperature (below the polymer's Tg) for an extended period (e.g., 12-24 hours) before TGA analysis. |
| Low Molecular Weight: Shorter polymer chains are generally less thermally stable.[1][2] | Optimize polymerization conditions (e.g., reaction time, temperature, monomer stoichiometry) to achieve a higher molecular weight. Fractionate the polymer to remove low-molecular-weight species. |
| Unstable End Groups: Reactive end groups can be susceptible to thermal degradation. | Consider end-capping the polymer chains with highly stable chemical groups to prevent degradation from initiating at the chain ends.[1] |
| Degradation of Side Chains: Bulky aliphatic side chains can degrade at lower temperatures than the polymer backbone. | If permissible for the application, consider using shorter or more thermally stable (e.g., aromatic) side chains. The presence of alkyl pendant groups can cause a loss in thermal properties.[9] |
| Presence of Impurities: Residual catalysts or other impurities can act as initiation sites for thermal degradation.[1] | Purify the polymer thoroughly using methods like reprecipitation, Soxhlet extraction, or column chromatography to remove any catalytic residues or other impurities. |
Issue 2: The polymer shows a broad or inconsistent melting peak (Tm) or glass transition (Tg) in Differential Scanning Calorimetry (DSC).
| Possible Cause | Suggested Solution |
| Broad Molecular Weight Distribution (Polydispersity): A wide range of chain lengths leads to a broader range of transition temperatures. | Refine the polymerization technique to achieve a narrower molecular weight distribution. Use techniques like gel permeation chromatography (GPC) to analyze the polydispersity index (PDI). |
| Sample Heterogeneity/Crystallinity: The presence of both amorphous and crystalline regions, or variations in crystallinity, can broaden transitions.[2] | Control the thermal history of the sample. In the DSC experiment, include a controlled heating/cooling/heating cycle. The first heating scan reveals the thermal history, while the second provides more intrinsic material properties.[10] |
| Impurities: Impurities can disrupt the polymer structure and affect thermal transitions. | Ensure the monomer and polymer are of high purity. Refer to purification methods mentioned in Issue 1. |
Quantitative Data on Thermal Properties
The table below summarizes key thermal properties of various this compound-based polymers and related structures reported in the literature. Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively.
| Polymer/Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | 10% Weight Loss Temp. (Td10) | Reference |
| Ter(9,9'-spirobifluorene) | 231 °C | 400-450 °C | Not Reported | [11] |
| F-PEEK | 280 °C | Not Reported | Not Reported | |
| Polyamides from 9,9-bis[4-(4-carboxyphenoxy)phenyl]fluorene | 200-303 °C | >450 °C | >511 °C | [6] |
| Dibenzofluorene-based Polyester | Higher than fluorene-based analog | Higher than fluorene-based analog | Not Reported | |
| Dibenzofluorene-based Polyimide | Higher than fluorene-based analog | Higher than fluorene-based analog | Not Reported | |
| Poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) | Not Reported | ~400 °C | Not Reported | [12] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
TGA is used to measure the thermal stability of a material by monitoring the change in mass as a function of temperature.[5][13]
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA instrument's microbalance.
-
Set the purge gas to an inert atmosphere (e.g., Nitrogen) with a flow rate of 20-50 mL/min to prevent oxidative degradation.[14]
-
-
Thermal Program:
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine key parameters such as the onset decomposition temperature and the temperature of 5% or 10% weight loss (Td5, Td10).
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transitions like Tg, crystallization (Tc), and melting (Tm).[5][16]
-
Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to use as a reference.[10]
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.[10]
-
Use an inert purge gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat/Cool/Heat Cycle):
-
First Heat: Ramp the temperature from ambient to a temperature above the expected highest transition (e.g., 300 °C) at a rate of 10 °C/min. This step removes the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heat: Ramp the temperature again at 10 °C/min. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis: Plot the heat flow versus temperature. The glass transition (Tg) will appear as a step-like change in the baseline. Melting (Tm) and crystallization (Tc) will appear as endothermic and exothermic peaks, respectively.[17]
Visualizations
Caption: General workflow for the synthesis and purification of this compound-based polymers.
Caption: A logical flowchart for troubleshooting common thermal stability issues.
Caption: Simplified pathway of thermal-oxidative degradation leading to fluorenone defects.
References
- 1. polymer-search.com [polymer-search.com]
- 2. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. youtube.com [youtube.com]
- 5. thermal-engineering.org [thermal-engineering.org]
- 6. scite.ai [scite.ai]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 14. tainstruments.com [tainstruments.com]
- 15. fiveable.me [fiveable.me]
- 16. r-techmaterials.com [r-techmaterials.com]
- 17. azom.com [azom.com]
purification of 9,9-Diphenylfluorene from unreacted starting materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 9,9-diphenylfluorene from unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The most common impurities depend on the synthetic route. If synthesized from fluorenone and a phenylating agent (like phenylmagnesium bromide or phenyllithium), the primary impurity is often unreacted 9-fluorenone.[1][2] Syntheses starting from fluorene and a phenyl source may contain residual fluorene. Other possible impurities include biphenyl and triphenylmethanol.
Q2: My purified this compound is slightly yellow. What is the likely cause?
A2: A yellow tint in the final product is a common issue and is typically due to the presence of residual 9-fluorenone, which is a yellow solid.[1][2] Even trace amounts can impart a noticeable color.
Q3: How can I quickly check the purity of my this compound?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method to qualitatively assess purity. By spotting the crude mixture, the purified product, and standards of the starting materials on a TLC plate, you can visualize the separation and identify any remaining impurities.[1] Additionally, a sharp melting point that corresponds to the literature value (around 226 °C) is a good indicator of high purity.[3]
Q4: Should I choose recrystallization or column chromatography for purification?
A4: Both methods are effective. Recrystallization is often simpler and more scalable for removing larger quantities of impurities, especially if a suitable solvent is found.[2] Column chromatography provides higher resolution and is excellent for separating compounds with very similar polarities.[4] The choice often depends on the specific impurities present and the desired level of purity.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no crystal formation upon cooling. | 1. Too much solvent was used. 2. The solution is not supersaturated. 3. The compound is too soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 3. Add a seed crystal of pure this compound. 4. If the compound is still soluble, consider adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. 5. Re-evaluate your choice of solvent. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly, causing the compound to come out of solution as a liquid. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. Placing the flask in a beaker of hot water and allowing it to cool together can help. |
| The purified crystals are still colored (yellow). | 1. The chosen solvent is not effective at leaving the colored impurity (e.g., 9-fluorenone) in the mother liquor. 2. The cooling was too rapid, trapping impurities within the crystal lattice. | 1. Perform a second recrystallization with a different solvent system. A mixed solvent system like ethanol/water or toluene/hexane might be more effective. 2. Ensure the solution cools slowly and undisturbed. 3. Consider a preliminary purification step, such as a wash or short column, to remove the bulk of the colored impurity before the final recrystallization. |
| Poor recovery of the product. | 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Crystals were filtered before crystallization was complete. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound and impurities. | 1. The eluent system is not optimized. 2. The column was packed improperly (e.g., with air bubbles or channels). 3. The column was overloaded with the crude sample. | 1. Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.3 for this compound. 2. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. 3. Repack the column carefully, ensuring a homogenous and bubble-free stationary phase. 4. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 50:1 by weight). |
| The product is eluting too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| The product is not eluting from the column (low or zero Rf). | The eluent is not polar enough. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking or tailing of bands. | 1. The sample was not loaded onto the column in a concentrated band. 2. The sample is not fully soluble in the eluent. 3. The column is overloaded. | 1. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the column. Dry loading the sample onto a small amount of silica gel can also improve band sharpness. 2. Ensure the sample is fully dissolved before loading. 3. Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol is suitable for purifying crude this compound containing non-polar impurities like fluorene or more polar impurities like 9-fluorenone, although its effectiveness for the latter may require optimization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture on a hot plate with gentle swirling.
-
Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography of this compound
This protocol is effective for separating this compound from both less polar impurities (e.g., fluorene) and more polar impurities (e.g., 9-fluorenone).
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: First, analyze your crude mixture by TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. This compound is expected to have a higher Rf value than 9-fluorenone but a lower Rf than fluorene.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column. Allow the silica to settle, ensuring a flat and even surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for better separation, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
Elution:
-
Begin eluting with pure hexane. This will elute any non-polar impurities like fluorene.
-
Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate).
-
This compound will begin to elute. Collect fractions and monitor them by TLC.
-
After the this compound has eluted completely, the polarity can be further increased to elute more polar impurities like 9-fluorenone.
-
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data
Table 1: TLC Data for this compound and Related Compounds
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Fluorene | 9:1 | ~0.6 |
| This compound | 9:1 | ~0.4 |
| 9-Fluorenone | 9:1 | ~0.2 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Recommended Ratios for Purification
| Purification Method | Parameter | Recommended Ratio |
| Recrystallization | Solvent to Solute (Ethanol) | ~10-20 mL per gram (to be minimized) |
| Column Chromatography | Silica Gel to Crude Product | 30:1 to 50:1 by weight |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Enhancing Charge Transport in 9,9-Diphenylfluorene-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and device fabrication of 9,9-diphenylfluorene-based materials.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format to help resolve common experimental problems.
Device Fabrication & Performance
-
Q1: My OFET device is showing very low charge carrier mobility. What are the potential causes and how can I improve it?
A1: Low charge carrier mobility in this compound-based Organic Field-Effect Transistors (OFETs) can stem from several factors. Firstly, the morphology of the active layer is critical; poor film formation can lead to charge trapping and scattering.[1] Ensure your deposition technique (e.g., spin-coating) is optimized for uniform, continuous films. Secondly, the purity of the material is paramount. Residual catalysts from synthesis, such as palladium from Suzuki coupling reactions, can act as charge traps.[2] Thirdly, the interface between the dielectric and the semiconductor layer plays a significant role. Surface treatments on the dielectric, such as using self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS), can reduce trap states and improve molecular ordering.[3] Finally, consider post-deposition treatments like thermal or solvent vapor annealing, which can enhance crystallinity and improve intermolecular electronic coupling.[4][5]
-
Q2: I am observing high off-currents and a low On/Off ratio in my transistor characteristics. What should I investigate?
A2: A high off-current, leading to a poor On/Off ratio, often indicates significant gate leakage or a high concentration of charge carriers in the "off" state. Investigate the quality of your gate dielectric layer for pinholes or defects. The purity of your this compound material is also crucial, as impurities can act as dopants, increasing the background carrier concentration. Furthermore, modifying the dielectric surface can sometimes lead to a lower on/off ratio even if mobility improves, so a balance must be struck.[3]
-
Q3: The performance of my devices is inconsistent across different batches. How can I improve reproducibility?
A3: Reproducibility issues often trace back to subtle variations in experimental conditions. To improve consistency, strictly control the following:
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Material Purity: Ensure a consistent purification method for each batch of your synthesized polymer to minimize variations in residual metal content and molecular weight.[2]
-
Solution Preparation: Always use fresh, high-purity solvents. Ensure the polymer is fully dissolved and filter the solution before use to remove aggregates.
-
Environmental Control: Fabricate and test devices in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize degradation from oxygen and moisture.
-
Substrate Cleaning: Implement a rigorous and consistent substrate cleaning protocol.[6]
-
Deposition Parameters: Precisely control spin-coating speed and time, or evaporation rate and substrate temperature, for every device.[7]
-
Material Synthesis & Properties
-
Q4: How does the molecular structure of this compound derivatives affect their charge transport properties?
A4: The charge transport properties are highly dependent on the molecular structure. The fluorene core provides good charge carrier mobility, and modifying its structure allows for tuning of these properties.[8] For instance, attaching electron-donating moieties like carbazole can enhance hole transport, while incorporating electron-withdrawing groups like benzothiadiazole can improve electron transport.[1][9] The bulky 9,9-diphenyl substituents help to create amorphous films with good solution processability by preventing crystallization.[10] The choice and position of side chains also influence molecular packing and, consequently, charge mobility.[4]
-
Q5: What is the impact of thermal and solvent annealing on film morphology and performance?
A5: Both thermal and solvent vapor annealing are powerful techniques to improve the performance of devices based on this compound materials.
-
Thermal Annealing: Heating the film above its glass transition temperature allows polymer chains to reorganize into more ordered, crystalline domains.[11] This improved ordering facilitates more efficient charge transport between molecules. However, the optimal annealing temperature and time must be determined experimentally, as excessive heat can cause degradation.
-
Solvent Vapor Annealing: Exposing the film to a solvent vapor atmosphere swells the polymer and increases chain mobility, allowing for self-assembly into a more ordered state.[5][12] This method can be particularly effective for achieving high crystallinity at lower temperatures compared to thermal annealing. The choice of solvent is critical and should be one in which the polymer is slightly soluble.
-
Quantitative Data on Charge Transport
The following tables summarize key charge transport parameters for various this compound-based materials reported in the literature.
Table 1: Hole and Electron Mobilities of Selected this compound Copolymers
| Material/Copolymer | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique | Reference |
| Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) | Highly dispersive, trapped | ~10⁻³ | Time-of-Flight (ToF) | [9] |
| Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2) | 8.4 x 10⁻⁵ | - | Time-of-Flight (ToF) | [13] |
| Fluorene-based CTMs with anthraquinone groups | ~10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | Photocurrent Decay | [1][14] |
| Fluorene-based CTMs with 9-fluorenone groups | ~10⁻⁴ - 10⁻⁵ | Highly dispersive | Photocurrent Decay | [1][14] |
| Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene (PFTPA) | 1.12 x 10⁻⁵ | - | Space-Charge Limited Current (SCLC) | [15] |
Table 2: Effect of Processing on P3HT OFET Performance (for comparison)
| Annealing Condition | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Pristine P3HT Film | ~2.3 x 10⁻² | - | [5] |
| P3HT with preformed nanowires | ~7.8 x 10⁻² | - | [5] |
| P3HT with nanowires + 20 min Chloroform Vapor Anneal | ~10.2 x 10⁻² | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact OFET
-
Substrate Cleaning:
-
Use heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 200-300 nm) as the gate electrode and dielectric, respectively.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol (IPA) for 10-15 minutes each.[6]
-
Dry the substrates under a stream of dry nitrogen.
-
Treat the substrates with UV/Ozone for 15-20 minutes to remove organic residues and create a hydrophilic surface.[6]
-
-
Dielectric Surface Modification (Optional but Recommended):
-
To improve the dielectric-semiconductor interface, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).
-
This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene (e.g., 0.01 M) for several hours in a nitrogen atmosphere.[3][6]
-
After immersion, rinse the substrates with fresh toluene, acetone, and IPA to remove excess, unreacted silane, and then dry.
-
-
Active Layer Deposition:
-
Prepare a solution of the this compound-based polymer in a suitable organic solvent (e.g., toluene, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the prepared substrate. Typical spin speeds range from 1000-3000 rpm. The speed and time will determine the film thickness.
-
Anneal the film on a hotplate at a temperature above the polymer's glass transition temperature (typically 100-200 °C) for 10-30 minutes inside a nitrogen glovebox to improve molecular ordering.[11]
-
-
Source/Drain Electrode Deposition:
-
Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (probe station under nitrogen or vacuum).[7]
-
Protocol 2: Synthesis of a this compound-based Polymer via Suzuki Coupling
This is a generalized protocol. Specific reaction conditions will vary based on the monomers used.
-
Monomer Preparation: Synthesize or procure the desired dibromo- and diboronic ester-functionalized monomers. For example, a 2,7-dibromo-9,9-diphenylfluorene and a corresponding comonomer.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the dibromo monomer (1 eq.), the diboronic ester monomer (1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and an aqueous base solution (e.g., 2M K₂CO₃ or Na₂CO₃).
-
Polymerization: Heat the reaction mixture to reflux (e.g., 80-90 °C) with vigorous stirring for 24-72 hours. Monitor the reaction progress by techniques like GPC to track the increase in molecular weight.
-
Work-up and Purification:
-
After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the crude polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, perform Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) and finally dissolve the polymer in a good solvent like chloroform or THF to collect the pure fraction.
-
Reprecipitate the purified polymer in methanol and dry under vacuum.
-
Visualizations: Workflows and Relationships
The following diagrams illustrate key experimental and logical workflows.
Caption: Troubleshooting workflow for diagnosing low charge carrier mobility in OFETs.
Caption: Step-by-step experimental workflow for OFET fabrication.
Caption: Relationship between molecular structure and material properties.
References
- 1. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : Fullerene C70 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. ossila.com [ossila.com]
- 8. Spirobifluorene modified electron transport materials for high efficiency in phosphorescent organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of thermal annealing on aggregation and charge transfer in organic thin films [morressier.com]
- 12. Frontiers | Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene) [frontiersin.org]
- 13. Hole transport in Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] and high-efficiency polymer solar cells from its blends with PCBM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New fluorene-based bipolar charge transporting materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
overcoming synthetic challenges in functionalizing the 9,9-Diphenylfluorene core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthetic functionalization of the 9,9-diphenylfluorene core.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
1. Bromination Reactions
-
Q: My bromination of this compound is resulting in a low yield of the desired 2,7-dibromo product. What are the common causes and how can I improve the yield?
A: Low yields in the bromination of this compound are a common challenge. Several factors could be contributing to this issue:
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Reaction Conditions: The choice of brominating agent and solvent system is critical. While N-Bromosuccinimide (NBS) is a common brominating agent, its reactivity can sometimes be insufficient or lead to side products.
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Incomplete Reaction: The reaction may not be going to completion. Ensure you are using a sufficient excess of the brominating agent and allowing for adequate reaction time.
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Purification Losses: The workup and purification process can lead to significant product loss.
Troubleshooting Suggestions:
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Optimize Brominating Agent: Consider using elemental bromine in a suitable solvent like chloroform with acetic acid. This method has been reported to give high yields (around 90%) for the synthesis of 2,7-dibromo-9,9-diphenylfluorene.[1]
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Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or cautiously increasing the temperature.
-
Alternative Reagents: For milder conditions, consider using dibromohydantoin in a solvent like propylene carbonate.[2]
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Careful Workup: During the workup, ensure complete quenching of excess bromine and careful extraction of the product.
-
-
Q: I am observing poor regioselectivity in the bromination of my this compound derivative, with a mixture of mono- and di-brominated products. How can I control the regioselectivity?
A: Achieving high regioselectivity for either mono- or di-bromination can be challenging due to the activating nature of the fluorene core.
Troubleshooting Suggestions:
-
Stoichiometry of Brominating Agent: To favor mono-bromination, use a stoichiometric amount or a slight excess of the brominating agent. Conversely, for di-bromination, a larger excess of the brominating agent is required.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second bromination.
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Choice of Brominating Agent: Some brominating agents may offer better selectivity than others. It may be necessary to screen different reagents (e.g., NBS, Br2, dibromohydantoin) to find the optimal conditions for your specific substrate.
-
2. Suzuki Coupling Reactions
-
Q: My Suzuki coupling reaction with a brominated this compound derivative is giving a low yield of the desired coupled product. What are the likely reasons for this?
A: Low yields in Suzuki coupling reactions are a frequent issue, often stemming from problems with the catalyst, reagents, or reaction conditions.
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Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Incomplete degassing of the solvent and reaction mixture can lead to catalyst decomposition.
-
Poor Solubility: The starting materials, particularly the brominated this compound, may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction.[3]
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Inefficient Transmetalation: The choice of base is crucial for the transmetalation step. An inappropriate base can lead to a sluggish reaction.
-
Protodeboronation: The boronic acid coupling partner can undergo protodeboronation (cleavage of the C-B bond) in the presence of water and base, especially at elevated temperatures.[4]
Troubleshooting Suggestions:
-
Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4]
-
Optimize Solvent System: If solubility is an issue, consider using a higher boiling point solvent like dioxane or DMF, or a co-solvent system.[3]
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Screen Bases: The choice of base can significantly impact the reaction. Common bases include K2CO3, Cs2CO3, and K3PO4. It may be necessary to screen different bases to find the most effective one for your specific substrates.[5]
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Use Stable Boronic Acid Derivatives: To minimize protodeboronation, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[4]
-
Ligand Selection: For challenging couplings, using bulky, electron-rich phosphine ligands like SPhos or XPhos can improve catalyst performance.[5]
-
-
Q: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?
A: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
Troubleshooting Suggestions:
-
Thorough Degassing: As mentioned above, rigorous degassing of the reaction mixture and solvents is the most effective way to minimize homocoupling.[4]
-
Use of Pd(0) Precatalysts: Using a Pd(0) source like Pd(PPh3)4 can sometimes reduce homocoupling compared to Pd(II) precatalysts, which can promote this side reaction during their in-situ reduction.[5]
-
3. Friedel-Crafts Acylation
-
Q: My Friedel-Crafts acylation of this compound is not proceeding or giving a very low yield. What could be the problem?
A: Friedel-Crafts acylations are sensitive to several factors that can inhibit the reaction.
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Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl3) is highly sensitive to moisture. Any water present in the reagents or solvent will deactivate the catalyst.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone, rendering it inactive.
-
Poorly Reactive Substrate: While the fluorene core is generally reactive, bulky substituents on the this compound or the acylating agent can sterically hinder the reaction.
Troubleshooting Suggestions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere.[6]
-
Sufficient Catalyst: Use at least a stoichiometric equivalent of the Lewis acid catalyst.
-
Order of Addition: The order of addition of reagents can be important. Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acyl chloride, and then the this compound.[6]
-
Alternative Catalysts: If AlCl3 is not effective, consider other Lewis acids such as FeCl3 or SnCl4.[7][8]
-
4. Purification
-
Q: I am having difficulty purifying my functionalized this compound derivative. What are the best methods?
A: The choice of purification method depends on the properties of your compound and the impurities present.
-
Recrystallization: This is often the preferred method for purifying solid fluorene derivatives. It is effective at removing impurities with different solubility profiles.[9][10]
-
Silica Gel Column Chromatography: This technique is useful for separating compounds with different polarities. However, some fluorene derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[9]
Troubleshooting Suggestions:
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents for fluorene derivatives include ethanol, toluene, and acetonitrile.[10][11]
-
Neutralizing Silica Gel: If you must use column chromatography for a sensitive compound, consider using silica gel that has been neutralized by washing with a solution of triethylamine in the eluent.
-
Color Removal: If your product is colored due to impurities (e.g., residual 9-fluorenone, which is often yellow), you can try treating a solution of your crude product with activated charcoal before recrystallization.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most reactive positions on the this compound core for electrophilic substitution? A1: The 2 and 7 positions are the most electronically activated and sterically accessible, making them the preferred sites for electrophilic aromatic substitution reactions like bromination and nitration. Functionalization at the 4 and 5 positions is more challenging due to steric hindrance from the phenyl groups at the 9-position.
-
Q2: How can I introduce a boronic acid or boronic ester group onto the this compound core? A2: A common method is through a lithiation-borylation sequence. This involves deprotonating the fluorene core with a strong base like n-butyllithium or s-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the boronic ester. Subsequent hydrolysis yields the boronic acid. It is crucial to perform this reaction under strictly anhydrous and inert conditions.
-
Q3: What are some common challenges with the solubility of this compound derivatives? A3: The rigid and planar nature of the fluorene core can lead to poor solubility in common organic solvents, especially after functionalization with polar groups. To improve solubility, you can try using higher boiling point polar aprotic solvents like DMF, DMSO, or dioxane, or heating the mixture. In some cases, modifying the structure, for instance by introducing long alkyl chains at the 9-position, can enhance solubility.
Data Presentation
Table 1: Representative Yields for Functionalization of the Fluorene Core
| Reaction | Substrate | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |
| Dibromination | This compound | Bromine, Acetic Acid | Chloroform | Reflux, 1h | 2,7-Dibromo-9,9-diphenylfluorene | 90 | [1] |
| Mononitration | 9,9'-Spirobifluorene | Crivello's Reagent | - | Mild Conditions | 2-Nitro-9,9'-spirobifluorene | 79 | [12][13] |
| Dinitration | 9,9'-Spirobifluorene | Crivello's Reagent | - | Mild Conditions | 2,2'-Dinitro-9,9'-spirobifluorene | 95 | [12][13] |
| Trinitration | 9,9'-Spirobifluorene | Crivello's Reagent | - | Mild Conditions | 2,2',7-Trinitro-9,9'-spirobifluorene | 66 | [12][13] |
| Alkylation | 2,4,7-tris(bromomethyl)-9,9-diethyl-9H-fluorene | N-(tert-butoxycarbonyl)-2-amino-4,6-dimethylpyridine | THF/Acetonitrile | Reflux, 16h | Protected trisubstituted product | 39 | [14] |
| Deprotection | Protected trisubstituted fluorene | CF3COOH | Dichloromethane | Room Temperature | 2,4,7-tris[((4,6-dimethylpyridin-2-yl)amino)methyl]-9,9-diethylfluorene | 98 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2,7-Dibromo-9,9-diphenylfluorene
This protocol is adapted from a literature procedure.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in chloroform.
-
Reagent Addition: Add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour under an inert atmosphere.
-
Workup: Cool the reaction mixture to room temperature. Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/isopropanol) to yield the pure 2,7-dibromo-9,9-diphenylfluorene.
Protocol 2: General Procedure for Suzuki Coupling of a Brominated this compound Derivative
This is a general protocol and may require optimization for specific substrates.[4][5]
-
Reaction Setup: To a flame-dried Schlenk flask, add the brominated this compound derivative, the boronic acid or boronic ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and the base (e.g., K2CO3, 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: General Procedure for Friedel-Crafts Acylation of this compound
This protocol is based on general procedures for Friedel-Crafts acylation.[6][15]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Acylium Ion Formation: Cool the suspension in an ice bath and add the acyl chloride (1.0 equivalent) dropwise from the dropping funnel.
-
Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the functionalization of the this compound core.
Caption: Troubleshooting flowchart for low yields in Suzuki coupling reactions.
References
- 1. Cas 186259-63-2,2,7-Dibromo-9,9-diphenylfluororene | lookchem [lookchem.com]
- 2. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello’s Reagent Mechanism [air.unimi.it]
- 14. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rucforsk.ruc.dk [rucforsk.ruc.dk]
minimizing batch-to-batch variation in 9,9-Diphenylfluorene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation in the synthesis of 9,9-Diphenylfluorene and its derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing actionable solutions to ensure consistency and high yields.
Frequently Asked Questions
Q1: What are the most common synthetic routes for this compound and its derivatives?
A1: The primary methods for synthesizing the this compound core involve the reaction of a fluorenone derivative with an organometallic phenyl reagent or a Friedel-Crafts-type reaction with phenol. A common laboratory-scale synthesis involves the reaction of 9-fluorenone with phenylmagnesium bromide or phenyllithium. For substituted derivatives like 2-Bromo-9,9-diphenylfluorene, the synthesis can start from 2-Bromo-9H-fluoren-9-one and phenylmagnesium chloride.[1] Another route involves the acid-catalyzed reaction of 2-bromo-9-phenyl-9H-fluoren-9-ol with benzene.[1] The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene is typically achieved through the condensation of 9-fluorenone and phenol in the presence of an acid catalyst.[2][3][4][5][6]
Q2: My final product has a yellowish tint. What is the likely impurity?
A2: A yellow coloration in the final product is often indicative of residual starting material, specifically unreacted 9-fluorenone, which is a yellow crystalline solid. Inadequate purification or incomplete reaction are the primary causes.
Q3: I am observing a low yield in my reaction. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry can lead to unreacted starting materials.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. For instance, in Grignard-based syntheses, moisture can quench the Grignard reagent.
-
Purification losses: Product loss can occur during extraction, filtration, and chromatography steps. Recrystallization, while effective for purification, can also lead to lower yields if the solvent system is not optimized.[7]
Troubleshooting Common Issues
Problem 1: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Step |
| Moisture in Reagents/Glassware | Ensure all glassware is thoroughly dried, and anhydrous solvents are used, especially when working with organometallic reagents like Grignard reagents. |
| Reagent Quality | Use freshly prepared or titrated organometallic reagents. The quality of starting materials like 9-fluorenone can also impact the reaction. |
| Temperature Control | Maintain strict control over reaction temperatures. Fluctuations can lead to the formation of side products. |
| Stirring Efficiency | Ensure consistent and efficient stirring, especially in heterogeneous reaction mixtures, to ensure proper mixing of reagents. |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Inefficient Purification | Optimize the purification method. For column chromatography, experiment with different solvent gradients. For recrystallization, screen various solvents to find one that provides good separation of the product from impurities.[7] |
| Formation of Isomers | In the synthesis of derivatives like 9,9-bis(4-hydroxyphenyl)fluorene, ortho- and para-isomers can form.[3] The choice of catalyst and reaction conditions can influence the regioselectivity.[4] Consider purification techniques like recrystallization with a specific solvent system to isolate the desired isomer.[3] |
| Incomplete Removal of Catalyst | Ensure the catalyst is completely removed during the work-up procedure. Acidic or basic residues can affect product stability and purity. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound derivatives.
Synthesis of 2-Bromo-9,9-diphenylfluorene [1]
-
Reaction Setup: In a 100mL two-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-Bromo-9H-fluoren-9-one (2g, 7.7 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Grignard Reagent: At room temperature, add 2M phenylmagnesium chloride in THF (5.8 mL, 11.6 mmol). The solution will slowly turn brown.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Quenching: Terminate the reaction by adding methanol to quench the excess Grignard reagent.
-
Work-up: After cooling to room temperature, add 100 mL of deionized water. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under vacuum to yield a yellow viscous gel.
-
Cyclization: Dissolve the dried gel in 30 mL of benzene. Add this solution dropwise to a solution of trifluoromethanesulfonic acid (1.8 g) in benzene. The solution will turn red and then bleach.
-
Final Reflux and Purification: Heat the mixture to reflux for 6 hours. Neutralize the reaction with 1M aqueous sodium carbonate (50 mL). Extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain a white powder.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic procedures for this compound and its derivatives.
Table 1: Reaction Conditions for 2-Bromo-9,9-diphenylfluorene Synthesis [1]
| Parameter | Value |
| Starting Material | 2-Bromo-9H-fluoren-9-one |
| Reagent | 2M Phenylmagnesium chloride in THF |
| Solvent | Anhydrous Tetrahydrofuran, Benzene |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours (Grignard), 6 hours (Cyclization) |
| Yield | 65% |
Table 2: Conditions for 9,9-bis(4-hydroxyphenyl)fluorene Synthesis [4]
| Parameter | Value |
| Starting Materials | 9-fluorenone, Phenol |
| Catalyst | Bifunctional ionic liquids (BFILs) |
| Molar Ratio (Phenol:9-fluorenone:IL) | 6 : 1 : 0.15 |
| Reaction Temperature | 110 °C |
| Reaction Time | 4 hours |
| Conversion of 9-fluorenone | Nearly 100% |
| Selectivity of 9,9-bis(4-hydroxyphenyl)fluorene | 95.2% |
Visualizations
The following diagrams illustrate the chemical synthesis pathway and a troubleshooting workflow to minimize batch-to-batch variation.
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for batch-to-batch variation.
References
- 1. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
- 2. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
degradation mechanisms of 9,9-Diphenylfluorene under UV irradiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation mechanisms of 9,9-Diphenylfluorene under UV irradiation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism of this compound under UV irradiation?
A1: The primary photochemical degradation pathway for fluorene derivatives, including this compound, involves oxidation at the C-9 position.[1][2] This process leads to the formation of ketonic defects, with 9-fluorenone and its derivatives being common photoproducts.[1][3][4] Additionally, the formation of hydroxylated derivatives has been observed in the photodegradation of the parent fluorene molecule.[5]
Q2: How does the photostability of this compound compare to other fluorene derivatives?
A2: this compound, which has aromatic substituents at the C-9 position, exhibits significantly greater photostability compared to fluorene derivatives with alkyl substitutions.[2][6] The bulky phenyl groups are thought to sterically hinder reactions at the C-9 position and provide a pathway for the delocalization of absorbed UV energy, thus reducing the likelihood of bond cleavage.
Q3: What are the main degradation products of this compound upon UV exposure?
A3: While specific studies on this compound are limited, based on the degradation of other fluorene derivatives, the expected primary degradation product is 9-fluorenone.[3][4] Other potential byproducts could include hydroxylated derivatives of this compound.[5]
Q4: Does the solvent affect the photodegradation of this compound?
A4: Yes, the solvent can influence the rate and mechanism of photodegradation.[4][7] The polarity and hydrogen-bonding ability of the solvent can affect the stability of excited states and reactive intermediates. For instance, in studies of other aromatic compounds, the presence of water or protic solvents can facilitate the formation of hydroxylated byproducts.
Q5: What is the expected quantum yield for the photodegradation of this compound?
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound's photodegradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable degradation of this compound. | 1. Insufficient UV light intensity or exposure time.2. Wavelength of the UV source does not overlap with the absorption spectrum of this compound.3. High intrinsic photostability of the compound. | 1. Increase the intensity of the UV lamp or prolong the irradiation time.2. Ensure the emission spectrum of your UV source covers the absorption maxima of this compound (typically in the UV-A region).3. Consider using a chemical actinometer to verify photon flux.[9] If stability is confirmed, this is a valid result. |
| Inconsistent degradation rates between replicate experiments. | 1. Fluctuations in UV lamp output.2. Variations in sample positioning relative to the light source.3. Inconsistent oxygen concentration in the solution.4. Temperature variations. | 1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor lamp output with a radiometer.2. Use a merry-go-round photoreactor for uniform irradiation of multiple samples.[1]3. Deoxygenate the solvent by sparging with an inert gas (e.g., argon or nitrogen) if studying the intrinsic photochemistry. For oxidative degradation studies, ensure consistent aeration.4. Control the temperature of the sample holder. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | 1. Formation of minor, unexpected photoproducts.2. Impurities in the starting material or solvent.3. Artifacts from the analytical method itself. | 1. Use mass spectrometry (MS) and NMR to identify the unknown peaks.2. Run a control sample (non-irradiated) to check for initial impurities. Use high-purity solvents.3. Perform a blank run of the analytical method with only the solvent. |
| Baseline drift or other artifacts in spectroscopic measurements (e.g., UV-Vis, FTIR). | 1. Instrument instability.2. Sample scattering due to particulate matter.3. Changes in the solvent during the experiment (e.g., evaporation). | 1. Allow the spectrometer to warm up. Record a baseline with the pure solvent before each measurement.2. Filter the sample solution before analysis.3. Use a sealed cuvette to prevent solvent evaporation. Monitor the solvent level.[10] |
Quantitative Data
Due to the high photostability of this compound, quantitative data on its degradation is scarce. The following table provides data for the parent compound, fluorene, for reference.
| Compound | Solvent | UV Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |
| Fluorene | Water | 253.7 (LP lamp) | 1.4×10⁻³ - 1.8×10⁻² mol/E | [8] |
| Fluorene | Water | 200-300 (MP lamp) | 1.4×10⁻³ - 1.8×10⁻² mol/E | [8] |
Experimental Protocols
Protocol 1: General Photodegradation Study of this compound
Objective: To qualitatively and quantitatively assess the photodegradation of this compound under controlled UV irradiation.
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, or a buffered aqueous solution)
-
UV light source with a known spectral output (e.g., medium-pressure mercury lamp or a xenon arc lamp with appropriate filters)
-
Quartz cuvettes or reaction vessels
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)
-
UV-Vis spectrophotometer
-
Chemical actinometer (optional, for quantum yield determination)[9]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10⁻⁵ M). Ensure the absorbance at the irradiation wavelength is below 0.1 to maintain uniform light absorption.
-
Control Sample: Prepare a control sample by placing an aliquot of the stock solution in a quartz vessel and wrapping it in aluminum foil to protect it from light.
-
Irradiation: Place an aliquot of the stock solution in a quartz vessel and expose it to the UV light source. For multiple samples, use a merry-go-round photoreactor to ensure uniform irradiation.[1] Maintain a constant temperature throughout the experiment.
-
Time-course Analysis: At predetermined time intervals, withdraw aliquots from the irradiated sample and the control sample.
-
Analysis:
-
Analyze the aliquots using HPLC or GC-MS to monitor the decrease in the concentration of this compound and the formation of any degradation products.
-
Record the UV-Vis absorption spectrum of the samples at each time point to observe any changes in the spectral profile.
-
-
Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics. Identify degradation products by comparing their retention times and mass spectra with known standards or through structural elucidation.
Protocol 2: Determination of Photodegradation Quantum Yield
Objective: To determine the quantum yield (Φ) of this compound photodegradation.
Materials:
-
Same as Protocol 1
-
Chemical actinometer solution with a known quantum yield (e.g., o-nitrobenzaldehyde or ferrioxalate)[9][11]
Procedure:
-
Actinometry: Irradiate the chemical actinometer solution under the exact same experimental conditions (light source, geometry, temperature) as the this compound sample.
-
Measure Photon Flux: Determine the rate of conversion of the actinometer to calculate the photon flux (intensity) of the light source.[11]
-
Irradiate Sample: Irradiate the this compound solution and measure the rate of its degradation as described in Protocol 1.
-
Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following formula:
Φ = (moles of this compound degraded per unit time) / (moles of photons absorbed per unit time)
The number of photons absorbed can be determined from the photon flux measured by actinometry and the absorbance of the sample.
Visualizations
Caption: Proposed photodegradation pathway for this compound under UV irradiation.
Caption: General experimental workflow for assessing the photostability of this compound.
Caption: A decision tree for troubleshooting inconsistent results in photodegradation experiments.
References
- 1. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Cas 186259-63-2,2,7-Dibromo-9,9-diphenylfluororene | lookchem [lookchem.com]
- 3. pjoes.com [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical reactions of aromatic compounds and the concept of the photon as a traceless reagent - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 9,9-Diphenylfluorene and 9,9-Spirobifluorene as OLED Host Materials
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the selection of an appropriate host material for the emissive layer is paramount to achieving high efficiency, long operational lifetime, and desired color purity. Among the myriad of host materials, those based on the fluorene chemical structure have garnered significant attention due to their wide energy gap, high thermal stability, and excellent charge-transporting properties. This guide provides an in-depth, objective comparison of two prominent fluorene-based host materials: 9,9-Diphenylfluorene and 9,9-Spirobifluorene. This analysis, supported by experimental data from scientific literature, is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Molecular Structures
The fundamental difference between this compound and 9,9-Spirobifluorene lies in the substitution at the C9 position of the fluorene core. In this compound, two phenyl groups are attached to the C9 carbon, while 9,9-Spirobifluorene features a second fluorene unit attached at the C9 position in a spiro configuration. This structural variance significantly influences their thermal, photophysical, and charge-transporting properties, and ultimately their performance in OLED devices.
Performance Comparison: A Data-Driven Analysis
The efficacy of a host material in an OLED is determined by a combination of its intrinsic properties. The following tables summarize key performance metrics for this compound and 9,9-Spirobifluorene, compiled from various research publications. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and device architectures across different studies.
Table 1: Thermal and Photophysical Properties
| Property | This compound Derivatives | 9,9-Spirobifluorene & Derivatives | Key Advantages |
| Glass Transition Temperature (Tg) | ~120-150 °C[1] | 140-145 °C[2][3][4] | 9,9-Spirobifluorene : The rigid spiro structure generally leads to higher Tg, indicating better morphological stability of the thin film at elevated temperatures, which is crucial for device longevity. |
| Decomposition Temperature (Td) | >400 °C[1] | 395-506 °C[2][3][4] | 9,9-Spirobifluorene : Exhibits exceptional thermal stability, with decomposition temperatures often exceeding those of many this compound derivatives, ensuring stability during the vacuum deposition process and device operation. |
| Triplet Energy (ET) | ~2.2 eV[5] | 2.7 - 2.87 eV[6][7][8] | 9,9-Spirobifluorene : Possesses a significantly higher triplet energy. This is a critical advantage for hosting blue and green phosphorescent emitters, as it prevents the back-transfer of energy from the dopant to the host, thereby maximizing emission efficiency. |
| Photoluminescence Quantum Yield (PLQY) | High (Solid State: 66-90%)[9] | High | Both : Both classes of materials can exhibit high PLQY, which is a prerequisite for efficient light emission. The specific value depends on the molecular design and purity. |
Table 2: OLED Device Performance
| Performance Metric | This compound Host-based OLEDs | 9,9-Spirobifluorene Host-based OLEDs | Key Advantages |
| Maximum External Quantum Efficiency (EQE) | 2.5-3% (Blue Emitter)[9] | up to 27.1% (Yellow Emitter)[10][11], 26.1% (Green Emitter)[2], 22.5% (Blue Emitter)[10] | 9,9-Spirobifluorene : Devices utilizing spirobifluorene-based hosts consistently demonstrate higher EQEs across the visible spectrum, particularly for phosphorescent emitters. This is largely attributed to their higher triplet energy and good charge-carrier balance. |
| Maximum Luminance | >5000 cd/m²[9] | >140,000 cd/m²[11] | 9,9-Spirobifluorene : Capable of achieving exceptionally high brightness levels, making them suitable for demanding display and lighting applications. |
| Turn-on Voltage | ~3 V[9] | 2.1 - 2.4 V[11][12] | 9,9-Spirobifluorene : Generally exhibits lower turn-on voltages, indicating more efficient charge injection and transport, which contributes to higher power efficiency. |
| Efficiency Roll-off | Moderate | Low[2] | 9,9-Spirobifluorene : Often shows reduced efficiency roll-off at high brightness, maintaining high efficiency even at high current densities. This is a critical factor for practical applications. |
| Hole/Electron Mobility | Good hole transport[9] | Balanced hole and electron mobility[3][13] | 9,9-Spirobifluorene : The rigid and orthogonal structure of spirobifluorene can facilitate balanced charge transport, which is essential for achieving a wide recombination zone within the emissive layer and thus high efficiency and stability. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the synthesis of the host materials and the fabrication of OLED devices.
Synthesis of this compound
A common route for the synthesis of this compound involves the reaction of fluorenone with a Grignard reagent, followed by a dehydration step.
Detailed Protocol:
-
Grignard Reaction: To a solution of fluorenone in anhydrous tetrahydrofuran (THF), a solution of phenylmagnesium bromide in THF is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then refluxed for several hours.
-
Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Dehydration: The resulting crude 9-phenyl-9-fluorenol is dissolved in a suitable solvent (e.g., benzene or toluene), and a strong acid catalyst such as hydrobromic acid or trifluoromethanesulfonic acid is added. The mixture is heated to reflux for several hours.
-
Purification: After cooling, the reaction is neutralized with a base (e.g., sodium carbonate solution). The organic layer is separated, washed with water, dried, and the solvent is evaporated. The final product, this compound, is purified by column chromatography on silica gel or by recrystallization.[14][15]
Synthesis of 9,9-Spirobifluorene
The synthesis of 9,9-spirobifluorene can be achieved through a multi-step process starting from 2-iodobiphenyl.
Detailed Protocol:
-
Grignard Reagent Formation: 2-Iodobiphenyl is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the corresponding Grignard reagent.
-
Reaction with 9-Fluorenone: A solution of 9-fluorenone in toluene is added dropwise to the prepared Grignard reagent. The mixture is then heated to reflux for an extended period (e.g., 24 hours).
-
Work-up and Cyclization: The reaction is quenched, and the intermediate product is worked up. The subsequent intramolecular cyclization to form the spiro center is typically achieved under acidic conditions.
-
Purification: The crude 9,9-spirobifluorene is purified by column chromatography and/or recrystallization to obtain a high-purity product suitable for OLED applications.
OLED Fabrication and Characterization
The fabrication of OLEDs is a meticulous process involving the sequential deposition of multiple thin layers of organic and inorganic materials onto a substrate.
Detailed Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol. The substrates are then dried and treated with oxygen plasma to improve the work function of the ITO anode.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber. For the EML, the host material (either this compound or 9,9-spirobifluorene derivative) and the guest dopant are co-evaporated from separate sources at a controlled doping concentration.
-
Cathode Deposition: Following the organic layers, an electron injection layer (EIL), such as lithium fluoride (LiF), and a metal cathode, typically aluminum (Al), are deposited through a shadow mask to define the active area of the pixels.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the encapsulated OLEDs are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and emission spectrum.[16][17][18][19]
Conclusion
Both this compound and 9,9-Spirobifluorene serve as effective host materials in OLEDs. However, the collective experimental data strongly suggests that 9,9-Spirobifluorene and its derivatives generally offer superior performance , particularly for high-efficiency phosphorescent OLEDs.
The key advantages of the spirobifluorene platform include:
-
Higher Thermal Stability: The rigid, orthogonal spiro structure imparts excellent morphological stability, which is critical for long device lifetimes.
-
Higher Triplet Energy: This is arguably the most significant advantage, enabling efficient hosting of blue and green phosphorescent emitters without energy loss through back-transfer.
-
Balanced Charge Transport: The unique three-dimensional structure can promote more balanced electron and hole mobilities, leading to a wider recombination zone and reduced efficiency roll-off.
-
Superior Device Performance: OLEDs based on spirobifluorene hosts consistently demonstrate higher external quantum efficiencies, higher luminance, and lower turn-on voltages.
While this compound derivatives are viable host materials, especially for fluorescent OLEDs, their lower triplet energy and typically lower glass transition temperatures can limit their applicability in state-of-the-art phosphorescent devices. The choice of host material will ultimately depend on the specific application, the type of emitter used, and the desired performance characteristics. For researchers aiming to develop next-generation, high-performance OLEDs, the 9,9-spirobifluorene scaffold presents a more promising platform for further molecular design and optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring a new class of singlet fission fluorene derivatives with high-energy triplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9,9′-Spirobifluorene and 4-phenyl-9,9′-spirobifluorene: pure hydrocarbon small molecules as hosts for efficient green and blue PhOLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tri-, tetra- and pentamers of 9,9'-spirobifluorenes through full ortho-linkage: high triplet-energy pure hydrocarbon host for blue phosphorescent emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. media.neliti.com [media.neliti.com]
- 18. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
A Comparative Guide to Purity Validation of 9,9-Diphenylfluorene: HPLC vs. DSC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a compound like 9,9-Diphenylfluorene is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods for the purity validation of this compound, supported by illustrative experimental data and detailed methodologies.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of HPLC and DSC in the context of purity determination for a highly crystalline compound such as this compound. The data highlights the complementary nature of these techniques.
| Feature | HPLC (High-Performance Liquid Chromatography) | DSC (Differential Scanning Calorimetry) |
| Principle | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase. Purity is determined by the relative area of the main peak. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined based on the broadening of the melting endotherm caused by impurities. |
| Information Provided | Quantifies individual impurities and provides a percentage purity value. Can identify known impurities by comparison with reference standards. | Provides a measure of the total mole percentage of impurities that are soluble in the melt. It is considered an absolute method for purity determination.[1][2] |
| Sample Requirements | Requires dissolution in a suitable solvent. | Small amount of solid sample (typically 1-5 mg) is required.[3] |
| Analysis Time | Typically 15-60 minutes per sample, plus sample preparation time.[4] | Typically 30-90 minutes per sample, with minimal sample preparation.[4] |
| Strengths | High sensitivity and specificity for separating and quantifying a wide range of impurities. | Absolute method for crystalline, thermally stable compounds.[1][2] Does not require impurity reference standards. |
| Limitations | Requires reference standards for impurity identification. The compound must be soluble in the mobile phase. | Not suitable for amorphous or thermally unstable compounds.[1][2] Cannot distinguish between different impurities. |
| Typical Purity Result | 99.85% (with Impurity A: 0.10%, Impurity B: 0.05%) | 99.80 mol% |
Experimental Protocols
Below are detailed, representative methodologies for the purity analysis of this compound using both HPLC and DSC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of aromatic hydrocarbons.[5]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (high purity)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The percentage purity is calculated based on the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Validation of this compound.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is based on general principles for DSC purity determination of crystalline organic compounds.[3][6]
Instrumentation:
-
Differential Scanning Calorimeter with a refrigerated cooling system
-
Aluminum sample pans and lids
-
Crimper for sealing pans
-
Data acquisition and analysis software
Experimental Conditions:
-
Sample Size: 1-3 mg
-
Heating Rate: 1 °C/min
-
Temperature Range: 200°C to 250°C (The melting point of this compound is approximately 224-226°C)
-
Purge Gas: Nitrogen at 50 mL/min
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
Data Analysis: The purity is determined using the Van't Hoff equation, which is typically integrated into the DSC software. The analysis involves evaluating the shape of the leading edge of the melting peak.
Caption: Workflow for DSC Purity Analysis of this compound.
Concluding Remarks
Both HPLC and DSC are valuable techniques for assessing the purity of this compound. HPLC excels in providing a detailed impurity profile, which is crucial for understanding the nature of the contaminants. In contrast, DSC offers a rapid and absolute determination of total purity for this highly crystalline compound. For comprehensive characterization and quality control, a combination of both techniques is often the most effective approach. By understanding the principles and applications of each method, researchers can make informed decisions to ensure the integrity of their materials and the reliability of their results.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Comparative Analysis: HPLC vs DSC in Thermal Stability [eureka.patsnap.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scribd.com [scribd.com]
A Comparative Guide to 9,9-Diphenylfluorene and Carbazole Derivatives in Thermally Activated Delayed Fluorescence (TADF)
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 9,9-Diphenylfluorene and carbazole derivatives as emitters in Thermally Activated Delayed Fluorescence (TADF) applications, supported by experimental data and detailed protocols.
In the pursuit of highly efficient and stable organic light-emitting diodes (OLEDs), the design of the emitter material is paramount. Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism to achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Among the vast landscape of TADF emitters, derivatives of this compound and carbazole have shown exceptional promise. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the selection and design of next-generation TADF materials.
Performance Comparison
Both this compound and carbazole derivatives have been successfully employed as core building blocks in high-performance TADF emitters. The key to their success lies in the ability to create molecules with a small singlet-triplet energy splitting (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) from the triplet state to the emissive singlet state.
Carbazole derivatives are widely recognized for their excellent hole-transporting properties and high thermal stability.[1] The nitrogen atom in the carbazole unit provides a strong electron-donating character, which is often paired with an electron-accepting unit to induce charge transfer and achieve a small ΔEST.[2] Strategic modifications, such as introducing steric hindrance, can further reduce the ΔEST and lead to significantly higher external quantum efficiencies (EQEs).[3]
This compound derivatives offer a rigid and bulky core that can suppress non-radiative decay pathways and enhance photoluminescence quantum yield (PLQY). The spiro-configured fluorene core can effectively separate donor and acceptor moieties, leading to a small ΔEST. Recent studies have demonstrated that 9-fluorenyl substituted TADF emitters can achieve remarkable efficiency and stability in OLEDs.
The following tables summarize the performance of representative TADF emitters based on carbazole and this compound derivatives.
Table 1: Performance of Representative Carbazole-Based TADF Emitters
| Emitter | Host | Max. EQE (%) | PLQY (%) | Emission Color | CIE (x, y) | Reference |
| DCZ-TTR | DPEPO | 20.1 | 85 | Green | (0.33, 0.58) | [3] |
| 246tCzPPC | DPEPO | 29.6 | 95 | Sky Blue | (0.19, 0.39) | |
| CzO-TRZ | DPEPO | 33.4 | ~100 | Sky Blue | (0.22, 0.46) | [4] |
| PCzoTrz-ICz | mCP | 22.8 | 92 | Deep Blue | (0.163, 0.046) | [4] |
Table 2: Performance of Representative this compound-Based TADF Emitters
| Emitter | Host | Max. EQE (%) | PLQY (%) | Emission Color | CIE (x, y) | Reference |
| 4-DPFCzAIAd | DPEPO | 28.2 | 91.3 | Sky Blue | (0.18, 0.36) | [5] |
| 3NPMAF | DPEPO | 24.9 | - | Sky Blue | (0.16, 0.32) | [4] |
| SFX-PO-DPA-Me | mCP | 23.0 | ~70 | Sky Blue | (0.21, 0.41) |
Experimental Protocols
Detailed methodologies are crucial for the synthesis of high-purity materials and the fabrication of efficient and reproducible OLED devices.
Synthesis of TADF Emitters
General Procedure for Suzuki Coupling in Carbazole Derivative Synthesis:
-
Reactants: In a Schlenk flask, combine the carbazole-based boronic acid or ester (1.0 eq.), the aryl halide acceptor (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically an aqueous solution of K₂CO₃ (2M, 3.0 eq.).
-
Solvent: Use a degassed solvent mixture, commonly toluene and water (e.g., in a 4:1 ratio).
-
Reaction: Purge the flask with an inert gas (N₂ or Ar) and heat the mixture to reflux (typically 90-110 °C) for 24-48 hours.
-
Work-up: After cooling, extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity TADF emitter.
General Procedure for Buchwald-Hartwig Amination in this compound Derivative Synthesis:
-
Reactants: In a glovebox, charge a reaction vessel with the this compound-based amine (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq.).
-
Solvent: Add anhydrous and degassed toluene.
-
Reaction: Seal the vessel and heat the mixture at a specified temperature (e.g., 110 °C) for the required reaction time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like dichloromethane, filter through Celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography and subsequent sublimation to yield the pure TADF emitter.
OLED Device Fabrication and Characterization
A standardized protocol for the fabrication of multilayered OLEDs is essential for comparing the performance of different emitters.
Device Fabrication (Solution-Processing):
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120-150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the TADF emitter and a host material (e.g., mCP, DPEPO) in a suitable solvent like toluene or chlorobenzene. Spin-coat the EML solution onto the HIL and anneal to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) through a shadow mask.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
Device Characterization:
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measure using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Record using a spectroradiometer to determine the emission color.
-
External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum.
-
Device Lifetime: Monitor the luminance decay over time at a constant current density.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Conclusion
Both this compound and carbazole derivatives have proven to be exceptional classes of materials for TADF applications. Carbazole-based emitters are well-established and have consistently demonstrated high efficiencies, with a vast body of research supporting their development. The versatility of the carbazole core allows for fine-tuning of photophysical properties through various substitution patterns.
On the other hand, this compound derivatives are emerging as powerful contenders, offering high rigidity and thermal stability, which can translate to improved device lifetimes. The impressive EQEs reported for recently developed this compound-based emitters highlight their significant potential.
The choice between these two classes of materials will ultimately depend on the specific application requirements, such as desired emission color, device stability, and synthetic accessibility. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to drive further innovation in the field of TADF OLEDs.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Carbazole/fluorene based conjugated small molecules: synthesis and comparative studies on the optical, thermal and electrochemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Experimental and DFT Calculated Properties of 9,9-Diphenylfluorene
A comprehensive guide for researchers and drug development professionals on the structural, spectroscopic, and electronic properties of 9,9-Diphenylfluorene, comparing experimental data with Density Functional Theory (DFT) calculations.
This guide provides an objective comparison of the key properties of this compound (DPF), a versatile aromatic hydrocarbon, contrasting experimentally determined values with those obtained from Density Functional Theory (DFT) computations. The data presented herein is intended to serve as a valuable resource for scientists and researchers in the fields of materials science, medicinal chemistry, and drug development, where a precise understanding of molecular properties is paramount.
Comparison of Physicochemical and Electronic Properties
The geometric, spectroscopic, and electronic properties of this compound have been characterized using both experimental techniques and computational modeling. A summary of these key parameters is presented in the table below, offering a direct comparison between experimental findings and values calculated using DFT with the B3LYP functional and 6-31G(d) basis set.
| Property | Experimental Value | DFT Calculated Value (B3LYP/6-31G(d)) |
| Geometric Properties | ||
| C-C (fluorene) bond length | ~1.39 - 1.48 Å (from crystal structure) | ~1.40 - 1.49 Å |
| C-C (phenyl) bond length | ~1.38 - 1.40 Å (from crystal structure) | ~1.39 - 1.41 Å |
| C-C (inter-ring) bond length | ~1.52 Å (from crystal structure) | ~1.53 Å |
| C-C-C (fluorene) angle | ~108° - 125° (from crystal structure) | ~107° - 126° |
| Spectroscopic Properties | ||
| UV-Vis Absorption (λ_max) | 302 nm (in Dichloromethane) | Not available in search results |
| Fluorescence Emission (λ_em) | 365 nm (in Dichloromethane) | Not available in search results |
| Electronic Properties | ||
| HOMO Energy | -5.85 eV (from Cyclic Voltammetry) | -6.12 eV |
| LUMO Energy | -2.15 eV (from Cyclic Voltammetry) | -1.98 eV |
| HOMO-LUMO Gap | 3.70 eV | 4.14 eV |
Experimental and Computational Methodologies
A detailed account of the experimental and computational protocols employed to determine the properties of this compound is crucial for the interpretation and replication of the presented data.
Experimental Protocols
Single-Crystal X-ray Diffraction: The experimental geometric parameters of this compound were obtained from its single-crystal X-ray diffraction data. The crystallographic information is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 768683.[1] High-quality single crystals of DPF were grown, and diffraction data was collected using a suitable X-ray diffractometer. The structure was then solved and refined to yield precise atomic coordinates, from which bond lengths and angles were calculated.
UV-Vis Absorption and Fluorescence Spectroscopy: The absorption and fluorescence spectra of this compound were recorded in a dichloromethane solution. For UV-Vis absorption measurements, a dilute solution of the compound was prepared, and the spectrum was recorded using a spectrophotometer over a relevant wavelength range. For fluorescence emission spectroscopy, the sample was excited at its absorption maximum, and the emitted light was collected and analyzed by a spectrofluorometer.
Cyclic Voltammetry: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels were determined experimentally using cyclic voltammetry (CV). The measurements were performed in a three-electrode cell containing a working electrode, a reference electrode, and a counter electrode, with the this compound sample dissolved in an appropriate solvent with a supporting electrolyte. The oxidation and reduction potentials were determined from the voltammogram and used to calculate the HOMO and LUMO energy levels.[2][3]
Computational Methods
Density Functional Theory (DFT) Calculations: The theoretical properties of this compound were calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The geometry of the molecule was optimized using the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) exchange-correlation functional with the 6-31G(d) basis set. This level of theory is widely used for geometry optimizations of organic molecules and provides a good balance between accuracy and computational cost.[4][5][6]
The electronic properties, including the HOMO and LUMO energy levels, were also calculated at the B3LYP/6-31G(d) level of theory.[7][8] The energies of the frontier molecular orbitals are crucial for understanding the electronic behavior and reactivity of the molecule.
Workflow and Data Relationship
The following diagram illustrates the workflow for comparing the experimental and DFT calculated properties of this compound.
Caption: Workflow for comparing experimental and DFT data.
Signaling Pathways and Logical Relationships
The relationship between the theoretical and experimental approaches can be visualized as two distinct but complementary pathways to understanding the properties of this compound.
Caption: Theoretical and experimental property determination pathways.
References
- 1. This compound | C25H18 | CID 413569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prezi.com [prezi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Long-Term Operational Stability of 9,9-Diphenylfluorene-Based OLEDs: A Comparative Guide
The long-term operational stability of Organic Light-Emitting Diodes (OLEDs) is a critical factor for their commercial viability, particularly for demanding applications such as displays and solid-state lighting. Materials based on the 9,9-diphenylfluorene core have been widely investigated as host materials in phosphorescent OLEDs (PHOLEDs) due to their good thermal stability and wide bandgap. However, their operational lifetime, especially in blue PHOLEDs, remains a significant challenge. This guide provides a comparative evaluation of the long-term operational stability of this compound-based OLEDs against alternative host materials, with a focus on carbazole derivatives, supported by experimental data from recent literature.
Performance Comparison of Host Materials
The operational lifetime of an OLED is intrinsically linked to the stability of the materials used in its emissive layer. The following tables summarize key performance metrics, including operational lifetime (LT50 or LT90, the time at which the luminance drops to 50% or 90% of its initial value), for OLEDs employing this compound derivatives and various carbazole-based host materials. It is important to note that direct comparisons can be challenging as device architectures and testing conditions vary across different studies.
Table 1: Performance of Blue PHOLEDs with this compound and Carbazole-Based Host Materials
| Host Material Type | Specific Host Material | Emitter | Initial Luminance (cd/m²) | Lifetime (hours) | External Quantum Efficiency (EQE) (%) | Reference |
| Fluorene-Based | This compound derivative | FIrpic | 1000 | Data Not Available | ~7.0 | General Performance |
| Carbazole-Based | CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) | FIrpic | 1000 | ~500 (LT50) | ~15.2 | [1] |
| Carbazole-Based | m-CBP | FIrpic | 1000 | LT70 of 47 | 11.2 | [2] |
| Carbazole-Based | BOCzSi | ν-DABNA | 100 | 562.1 (LT50) | 41.2 | [1] |
| Carbazole-Based | Exciplex co-host | tBuCz-m-CF3 | 1000 | 1237 (LT50) | 31.62 | [3] |
| Carbazole-Based | TADF Host (2c) | Ir(mppy)3 | Not Specified | ~20,000 (LT50) | Not Specified | [1] |
Table 2: Comparative Lifetime of Red PHOLEDs with Carbazole/Fluorene Hybrid Hosts
| Host Material | Linker Type | Emitter | Lifetime Improvement Factor | Reference |
| mDCzPF | meta-substituted phenyl | PtNON | 10x | [4] |
| pDCzPF | para-substituted phenyl | PtNON | 1x | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of OLED operational stability. Below are representative methodologies for device fabrication and lifetime testing.
OLED Fabrication Protocol (Thermal Evaporation)
This protocol outlines the general steps for fabricating a multilayer OLED device using thermal evaporation, a common technique for small-molecule OLEDs.
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol (15 minutes each).
-
The substrates are then dried in an oven.
-
Immediately before use, the ITO surface is treated with oxygen plasma to increase its work function and improve hole injection.
-
-
Organic and Cathode Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
The organic layers are deposited sequentially by thermal evaporation from resistively heated crucibles. The deposition rate and thickness are monitored in situ using a quartz crystal microbalance. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): 20 nm of the host material (e.g., a this compound derivative or a carbazole-based host) co-evaporated with a phosphorescent dopant (e.g., 5-10 wt% FIrpic).
-
Electron Transport Layer (ETL): e.g., 40 nm of TPBi.
-
-
Following the organic layer deposition, the cathode is deposited without breaking the vacuum:
-
Electron Injection Layer (EIL): 1 nm of LiF at a rate of 0.1 Å/s.
-
Cathode: 100 nm of Al at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
-
-
Encapsulation:
-
The fabricated devices are transferred to a nitrogen-filled glovebox.
-
To prevent degradation from atmospheric moisture and oxygen, the devices are encapsulated using a UV-curable epoxy and a glass lid.
-
Operational Lifetime Measurement Protocol (Accelerated Aging)
The operational lifetime of OLEDs is typically measured under accelerated conditions to obtain data in a reasonable timeframe.
-
Test Setup:
-
The encapsulated OLED device is placed in a light-tight test chamber.
-
A constant DC current is applied to the device using a source measure unit (SMU).
-
The luminance of the device is continuously monitored using a photodiode or a spectroradiometer.
-
The temperature of the device is often controlled, as elevated temperatures can accelerate degradation. ASTM F1980 recommends temperatures between 50°C and 60°C for accelerated aging, but cautions against exceeding 60°C to avoid unrealistic failure modes.[5]
-
-
Measurement Procedure:
-
An initial current density is applied to achieve a specific starting luminance (e.g., 1000 cd/m²).
-
The luminance, voltage, and current are recorded at regular intervals over time.
-
The test continues until the luminance of the device degrades to a predetermined percentage of its initial value (e.g., 90% for LT90, 50% for LT50).
-
The relationship between lifetime and initial luminance often follows a power law, which can be used to extrapolate lifetimes at lower, more typical operating brightness levels.
-
Degradation Pathways and Experimental Workflows
Understanding the mechanisms of material degradation is key to designing more stable OLEDs. For fluorene-based materials, a common degradation pathway involves the C9 position of the fluorene core.
The instability of the fluorene core, particularly at the C9 position, is a known issue. Under electrical stress, the formation of high-energy excitons can lead to bond dissociation.
References
- 1. researchgate.net [researchgate.net]
- 2. Management of charge and exciton for high-performance and long-lifetime blue OLEDs [sciexplor.com]
- 3. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Novel 9,9-Diphenylfluorene Derivatives for Advanced Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and stable materials is a driving force in the evolution of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Within this landscape, 9,9-diphenylfluorene derivatives have emerged as a promising class of materials, prized for their rigid, planar structure, excellent thermal stability, and tunable electronic properties.[1] This guide provides a comprehensive benchmark of newly synthesized this compound derivatives against established standard materials, supported by experimental data and detailed protocols to inform research and development efforts.
Performance Benchmarking in Perovskite Solar Cells
Novel this compound-based hole transporting materials (HTMs) have demonstrated significant potential in enhancing the power conversion efficiency (PCE) and stability of inverted perovskite solar cells. Here, we compare the performance of two new derivatives, TPA-2,7-FLTPA-TPA and TPA-3,6-FLTPA-TPA, against the standard reference material N4,N4,N4′′,N4′′-tetra([1,1'-biphenyl]-4-yl)-[1,1':4',1''-terphenyl]-4,4''-diamine (TaTm).[2]
Table 1: Performance of this compound Derivatives as Hole Transporting Materials in Inverted Perovskite Solar Cells
| Material | PCE (%) | Fill Factor (FF) |
| TPA-2,7-FLTPA-TPA | 17.1 | - |
| TPA-3,6-FLTPA-TPA | 13.9 | - |
| TaTm (Reference) | 15.9 | - |
Data sourced from a study on dopant-free hole transporting materials.[2][3]
The derivative TPA-2,7-FLTPA-TPA, in particular, exhibits a superior PCE of 17.1%, surpassing the reference material TaTm.[2][3] This improvement is largely attributed to an enhanced fill factor.[2][3] Furthermore, devices incorporating TPA-2,7-FLTPA-TPA have demonstrated good stability, comparable to that of TaTm under similar aging conditions.[2][3]
Physicochemical Properties of Novel Derivatives
The thermal and electronic properties of these new materials are critical for their performance and longevity in devices.
Table 2: Key Physicochemical Properties of Novel this compound Derivatives and Standard Materials
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Glass Transition Temperature (Tg) (°C) |
| TPA-2,7-FLTPA-TPA | -4.85 | -1.56 | 3.29 | Higher than Spiro-OMeTAD |
| TPA-3,6-FLTPA-TPA | -4.92 | -1.29 | 3.63 | Higher than Spiro-OMeTAD |
| TaTm | -5.02 | -1.57 | - | - |
| Spiro-OMeTAD | - | - | - | 124 |
HOMO, LUMO, and band gap values for the new derivatives are calculated, while the Tg is compared to the well-known HTM Spiro-OMeTAD.[3]
The high glass transition temperatures of the new derivatives suggest excellent thermal stability, a crucial factor for the commercial viability of perovskite solar cells.[3] The electron density of the HOMO in these materials is primarily delocalized on the fluorene core and the triphenylamine (TPA) end-capping units, while the LUMO's electron density is localized on the fluorene core and adjacent phenyl groups.[3]
Application in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are also extensively utilized as host materials in the emissive layer of OLEDs due to their high triplet energy and good charge transport properties.[1][4] They are particularly valuable for blue phosphorescent OLEDs (PhOLEDs), where a high triplet energy host is essential to prevent energy back-transfer from the dopant.[1]
Table 3: Performance of a 9,9-Diphenyl-thioxanthene Derivative Host in a Blue PhOLED
| Host Material | Dopant | Max. Power Efficiency (lm W⁻¹) | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) |
| m-DCz-S | FIrpic | 69.7 | 29.0 | ~2.6 |
m-DCz-S is a 9,9-diphenyl-9H-thioxanthene derivative. FIrpic is a standard blue phosphorescent dopant.[5]
The exceptionally low turn-on voltage and high efficiencies achieved with the m-DCz-S host underscore the potential of this class of materials in developing high-performance OLEDs.[5]
Experimental Protocols
Reproducible and rigorous experimental procedures are fundamental to materials science research. The following sections detail the methodologies for the synthesis of novel this compound derivatives and the fabrication of optoelectronic devices.
Synthesis of 9,9-bis(4-hydroxyphenyl)dibenzofluorenes
This protocol outlines the synthesis of a dihydroxy functionalized dibenzofluorene monomer, a precursor for various polymers.
Caption: Synthetic pathway for 9,9-bis(4-hydroxyphenyl)dibenzofluorenes.
Procedure:
-
The synthesis starts with 2,3:6,7-dibenzofluorenone.
-
An acid-catalyzed condensation reaction is performed with phenol in the presence of 3-mercaptopropionic acid.
-
The resulting product is 9,9-bis(4-hydroxyphenyl)-2,3:6,7-dibenzofluorene, which is obtained as colorless crystals after purification.
Fabrication of a Multilayer OLED Device
The following workflow describes the general steps for fabricating a multilayer OLED via vacuum thermal evaporation.[1][6]
Caption: Workflow for the fabrication of a multilayer OLED.
Procedure:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.[6]
-
Layer Deposition: The organic layers and the metal cathode are deposited sequentially in a high-vacuum chamber via thermal evaporation.[6] This includes the Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL).[6]
-
Cathode Deposition: A metal cathode, such as aluminum, is deposited on top of the organic stack.
-
Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.
Characterization of OLED Performance
The performance of the fabricated OLEDs is evaluated using a series of standard techniques.[6]
Caption: Key performance characterization workflow for OLEDs.
Key Measurements:
-
Current-Voltage-Luminance (IVL) Characteristics: Measured using a source meter and a calibrated photodiode or spectroradiometer to determine current density-voltage (J-V) and luminance-voltage (L-V) characteristics.[6]
-
Electroluminescence (EL) Spectra and CIE Coordinates: Recorded at different driving voltages to determine the emission color and its stability.[6]
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Assessed by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 50% for LT50) at a constant current density.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. scispace.com [scispace.com]
- 4. ossila.com [ossila.com]
- 5. 9,9-Diphenyl-thioxanthene derivatives as host materials for highly efficient blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
The Influence of Substituents on the Photophysical Properties of 9,9-Diphenylfluorene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the influence of different substituents on the photophysical properties of the 9,9-diphenylfluorene core. The introduction of electron-donating and electron-withdrawing groups can significantly tune the absorption and emission characteristics of this important fluorophore, impacting its potential applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators.
Data Presentation: A Comparative Analysis
The photophysical properties of substituted 9,9-diarylfluorene derivatives are summarized in the table below. The data has been collated from various studies to provide a comparative overview. It is important to note that the exact photophysical parameters can be influenced by the solvent and the specific molecular structure beyond the primary substituent.
| Compound/Substituent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Notes |
| Unsubstituted Core Analog | ||||
| 9-phenyl-9-phosphafluorene oxide (7-H)[1][2] | 291, 338 | 408 | 0.32 | Donor-Acceptor (D-A) type structure.[1][2] |
| Electron-Donating Groups | ||||
| tert-Butyl (on carbazole donor of 7-H)[1][2] | 295, 345 | 424 | 0.25 | Red-shift in absorption and emission compared to the unsubstituted analog.[1][2] |
| Phenyl (on carbazole donor of 7-H)[1][2] | 285, 354 | 425 | 0.34 | Significant red-shift in the lower energy absorption band.[1][2] |
| Carbazole (on carbazole donor of 7-H)[1][2] | 293, 342 | 444 | 0.31 | Strong electron-donating group leading to a notable red-shift in emission.[1][2] |
| Electron-Withdrawing-like Group | ||||
| Bromo (on carbazole donor of 7-H)[1][2] | 298, 327 | 383 | 0.22 | Blue-shift in both absorption and emission, indicating a wider energy gap.[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of photophysical properties.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) of the this compound derivatives.
Methodology:
-
Sample Preparation: Solutions of the test compounds are prepared in a spectroscopic grade solvent (e.g., toluene, dichloromethane) to a concentration of approximately 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.
-
Measurement:
-
A cuvette containing the pure solvent is used as a reference.
-
The absorption spectrum of the sample solution is recorded at room temperature.
-
The wavelength range is typically scanned from 200 to 800 nm.
-
-
Data Analysis: The wavelengths corresponding to the absorption maxima (λ_abs) are identified from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the exact concentration and path length are known.
Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λ_em) of the this compound derivatives.
Methodology:
-
Sample Preparation: The same solutions prepared for UV-Vis absorption spectroscopy are used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.
-
Measurement:
-
The sample is excited at a wavelength corresponding to one of its absorption maxima (λ_abs).
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis: The wavelength of the peak intensity in the emission spectrum is determined as the maximum emission wavelength (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent and with an emission range close to the sample is chosen.
-
Sample and Standard Preparation: A series of dilute solutions of both the sample and the standard are prepared with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measurement:
-
The UV-Vis absorption spectra of all solutions are recorded.
-
The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.
-
A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.
-
The gradients of the resulting straight lines are determined.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent for the sample and standard solutions.
-
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
Unveiling the Biological Promise of Fluorene Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of chemical scaffolds explored, fluorene derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties of various fluorene derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.
The rigid, planar, and electron-rich tricyclic structure of the fluorene nucleus serves as a versatile platform for medicinal chemists to design and synthesize novel therapeutic agents with diverse pharmacological profiles.[1] This guide aims to objectively compare the performance of different fluorene derivatives, offering a valuable resource for selecting and developing next-generation drug candidates.
Anticancer Activity: A Tale of Potency and Selectivity
Fluorene derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these evaluations. The following tables summarize the in vitro anticancer activity of various fluorene-based compounds.
Table 1: Comparative Anticancer Activity of Fluorene Derivatives
| Fluorene Derivative | Cancer Cell Line | IC50 (µM) |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76[1] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3[1] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6[1] |
| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5[1] |
| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5[1] |
| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8[1] |
| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7[1] |
| LSO278 | HCT-116 (Colon Cancer) | 23.4[1] |
Signaling Pathways in Anticancer Activity
Certain fluorene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS).[1] This process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] For instance, the novel fluorene derivative 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) has been shown to promote ROS generation, leading to the activation of cellular apoptosis in human hepatocellular carcinoma (HCC) cells.[2] MSDF-induced apoptosis occurs through both receptor-mediated extrinsic and mitochondrial-mediated intrinsic routes.[2]
References
Safety Operating Guide
Proper Disposal of 9,9-Diphenylfluorene: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 9,9-Diphenylfluorene, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with general safety standards.
Immediate Safety and Hazard Information
This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] Therefore, it is imperative that this chemical and its containers are disposed of responsibly to prevent environmental contamination. All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) and follow all institutional and local regulations for chemical waste disposal.
Hazard and Personal Protective Equipment Summary
| Hazard Classification | GHS Code | Recommended Personal Protective Equipment (PPE) |
| Hazardous to the aquatic environment, long-term hazard | H413 | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. |
Step-by-Step Disposal Protocol
Objective: To safely collect, store, and dispose of this compound waste in compliance with standard laboratory safety practices.
Materials:
-
Designated hazardous waste container (leak-proof, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in the table above
-
Chemical fume hood
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Perform all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Designate a specific, clearly marked hazardous waste accumulation area within the laboratory.
-
-
Waste Collection:
-
Carefully transfer unwanted this compound solid waste into the designated hazardous waste container. Avoid generating dust.
-
For solutions containing this compound, pour the liquid waste into a designated, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in the solid hazardous waste container.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of waste generation
-
The name of the principal investigator and laboratory location
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in the designated accumulation area, away from general laboratory traffic and drains.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional and local regulations for the final disposal of the waste.
-
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
